The table below summarizes the primary molecular and cellular consequences of SCD1 inhibition by PluriSIn 1.
| Action Level | Key Event | Biological Outcome |
|---|---|---|
| Molecular Target | Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) enzyme activity [1] [2]. | Disruption of the oleic acid biosynthesis pathway [3]. |
| Metabolic Shift | Depletion of monounsaturated fatty acids (MUFAs) like oleate; accumulation of saturated fatty acids (SFAs) like palmitate and stearate [1]. | Imbalance in the SFA:MUFA ratio [1]. |
| Cellular Stress | Induction of Endoplasmic Reticulum (ER) stress and the unfolded protein response (UPR) [4]. | Attenuation of global protein synthesis [1]. |
| Final Outcome | Activation of the mitochondrial apoptotic pathway [1] [5]. | Selective cell death in human pluripotent stem cells (hPSCs) [1]. |
The following are standard protocols used to investigate PluriSIn 1's effects.
This protocol measures the direct enzymatic inhibition of SCD1 by quantifying the conversion of a radioactive substrate to its product.
This method determines the selective toxicity of PluriSIn 1 against pluripotent cells.
PluriSIn 1 is primarily used to deplete undifferentiated PSCs from mixed cultures, thereby enhancing the safety of stem cell-derived therapies. Its efficacy is demonstrated in the table below.
| Application Context | Experimental Model | Typical Dosage & Duration | Key Findings / Efficacy |
|---|---|---|---|
| Preventing Teratoma Formation [5] | iPSC-derived cells transplanted into mouse myocardium | 20 µM for 4 days prior to injection | 100% prevention of teratoma formation (0/6 mice) vs. 100% incidence in control group (6/6 mice) [5]. |
| Eliminating Residual Pluripotent Cells [5] | Cultured iPSC-derived cells (iPSD) | 20 µM for 1-4 days | ~16-fold reduction in Nanog mRNA and protein levels; induction of apoptosis specifically in Nanog-positive cells [5]. |
| Sensitizing Cancer Therapy [6] | Ovarian cancer models (in vitro) | Used in co-delivery micelles with other drugs | Overcomes resistance to ferroptosis (a type of cell death) by inhibiting SCD1 and depriving its cofactor Zn²⁺ [6]. |
| Targeting Cancer Stem Cells (CSCs) [7] [8] | Colon and liver cancer stem cell spheres | 20 µM for 48 hours | Suppressed sphere formation and reduced expression of CSC-related markers (e.g., Notch1, AXIN2) by disrupting Wnt/β-catenin signaling [7] [8]. |
The diagram below illustrates the sequence of events triggered by PluriSIn 1, from initial SCD1 inhibition to selective apoptosis in pluripotent cells.
PluriSIn 1 triggers a selective apoptotic cascade in pluripotent cells.
PluriSIn 1 selectively targets human pluripotent stem cells (hPSCs), including both embryonic and induced pluripotent stem cells, through a specific metabolic pathway. The sequence of events is as follows:
The selective cytotoxicity of PluriSIn 1 has been demonstrated in various experiments, which are summarized in the table below.
| Application / Finding | Experimental Model | Key Results |
|---|---|---|
| Selective Cell Elimination [1] | hPSCs in culture | Induced apoptosis in undifferentiated hPSCs while sparing a wide array of differentiated and progenitor cells. |
| Teratoma Prevention [5] [1] | Mouse transplantation model | Application of PluriSIn 1 to hPSCs prior to transplantation prevented teratoma formation in immunocompromised mice. |
| Cardiac Cell Therapy Safety [5] | iPS-derived cardiomyocytes in a mouse myocardial infarction model | Treatment with 20 µM PluriSIn 1 for 1-4 days eliminated Nanog-positive pluripotent cells, prevented tumor formation upon transplantation, and did not impair the function or engraftment of the differentiated cardiomyocytes. |
| In vitro Potency [2] | Human iPSC line BJ-iPS28 | A concentration of 20 µM induced approximately 65% decrease in SCD1 activity and ~30% decrease in protein synthesis, leading to cell death. |
For researchers looking to utilize this compound, here are summaries of key experimental protocols.
This protocol measures the direct enzymatic inhibition of SCD1 by PluriSIn 1.
This protocol is used to determine the selective toxicity of PluriSIn 1 toward hPSCs.
| Aspect | Description |
|---|---|
| Primary Target | Stearoyl-CoA Desaturase 1 (SCD1) [1] [2]. |
| Key Action | Inhibits SCD1 enzyme activity, blocking conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) [1] [3]. |
| Primary Effect | Induces ER stress, reactive oxygen species (ROS) generation, and apoptosis in sensitive cells [1] [4]. |
| Key Selectivity | Selectively targets pluripotent stem cells and cancer stem cells (CSCs) over differentiated progeny [1] [5] [2]. |
| Application Context | Model System | Key Experimental Findings |
|---|
| Stem Cell Therapy Safety | Mouse model of myocardial infarction (MI) with induced pluripotent stem cell (iPS) derived cardiomyocytes [1]. | • Tumor Prevention: 0 out of 6 mice formed tumors after injection of PluriSin#1-treated cells, vs. 6 out of 6 in DMSO-control group [1]. • Biomarker Reduction: ~16-fold decrease in Nanog mRNA (pluripotency/tumor marker) [1]. • Preserved Function: No change in cardiac differentiation markers (cTnI, α-MHC, MLC-2v); treated cells successfully engrafted in infarcted myocardium [1]. | | Cancer Stem Cell (CSC) Elimination | In vitro studies on colon cancer stem cells (CSCs) [5]. | • Selective Apoptosis: Induced apoptosis in CSCs (Annexin V/PI staining, cleaved caspase-3), while bulk cancer cells were unaffected [5]. • Potent Inhibition: IC50 for CSCs in nano-molar range, ~100-fold more potent than for bulk cultured cells [5]. • Pathway Suppression: Downregulated key stemness pathways (Wnt and NOTCH signaling), measured by qRT-PCR [5]. | | Overcoming Drug Resistance | In vitro studies on SCD1 inhibitor-resistant cancer cell lines (e.g., A549 lung cancer) [4]. | • Resistance Mechanism: Resistant cells upregulate Fatty Acid Desaturase 2 (FADS2), metabolizing toxic palmitic acid to sapienic acid and avoiding ER stress [4]. • Novel Strategy: Dual inhibition of SCD1 and FADS2 synergistically induced ER stress and cell death in resistant A549 cells [4]. |
For researchers looking to replicate or adapt these studies, here is a summary of key methodological details.
1. Cell Culture and Treatment
2. Assessing Efficacy and Mechanism
The diagrams below illustrate the core mechanism of PluriSin#1-induced cell death and a identified resistance pathway.
Mechanism of PluriSin#1 induced cell death. SCD1 inhibition disrupts lipid balance, leading to toxic SFA accumulation, ER stress, and apoptosis in sensitive cells [1] [4] [6].
Identified resistance mechanism to SCD1 inhibition. Resistant cells upregulate FADS2, converting toxic SFAs to sapienic acid to bypass ER stress and survive [4].
SCD1 is an endoplasmic reticulum-associated enzyme that catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily converting palmitic acid (16:0) and stearic acid (18:0) into palmitoleic acid (16:1n-7) and oleic acid (18:1n-9) respectively [1] [2] [3]. This reaction requires molecular oxygen and an electron transport chain involving NADH, cytochrome b5 reductase, and cytochrome b5 [1] [2].
The MUFAs produced by SCD1 are fundamental building blocks for complex lipids like phospholipids, triglycerides, cholesteryl esters, and diacylglycerols [4] [1] [2]. By controlling the ratio of saturated to monounsaturated fatty acids, SCD1 is a key regulator of membrane fluidity, signal transduction, and cellular metabolism [4] [1].
The therapeutic interest in SCD1 stems from its upregulated activity in numerous pathological states. The table below summarizes its role across different disease areas.
| Disease Area | Role and Mechanism of SCD1 | Therapeutic Effect of Inhibition |
|---|---|---|
| Cancer [5] [4] [6] | Promotes proliferation, migration, and survival of cancer cells; enriches MUFAs for membrane synthesis and tumorigenic signaling; induces immunosuppressive tumor microenvironment. | Enhances antitumor T-cell response; reduces cancer cell viability; synergizes with anti-PD-1 immunotherapy [5]. |
| Neurological Disorders (e.g., Parkinson's Disease, Multiple Sclerosis) [7] [8] [3] | In Parkinson's, shifts α-synuclein equilibrium toward pathogenic monomers; in Multiple Sclerosis, impairs regulatory T-cell (Treg) differentiation and fuels neuroinflammation. | Stabilizes α-synuclein tetramers; improves dopaminergic function; promotes Treg differentiation and suppresses autoimmunity [7] [8]. |
| Autoimmunity [8] | Acts as an endogenous brake on Treg differentiation, promoting a pro-inflammatory state. | Doubles peripheral Treg numbers and attenuates disease severity in experimental autoimmune encephalomyelitis (EAE) [8]. |
| X-linked Adrenoleukodystrophy (X-ALD) [3] | Note: In this specific disorder, increasing SCD1 activity is therapeutic. It reroutes toxic saturated very long-chain fatty acids (VLCFAs) into less harmful monounsaturated forms. | Activation, not inhibition, attenuates lipid toxicity by metabolically detoxifying accumulated VLCFAs [3]. |
Research into SCD1 inhibition relies on a combination of pharmacological and genetic tools, with key methodological details outlined below.
Scd1 and downstream genes [6].Based on the described mechanisms [5] [6] [8], the following diagram illustrates the key signaling pathways through which SCD1 influences the tumor microenvironment and autoimmunity.
SCD1 inhibition modulates immune responses in cancer and autoimmunity via distinct pathways.
The journey to develop clinically viable SCD1 inhibitors involves both promise and hurdles.
| Property | Description / Value |
|---|---|
| Mechanism of Action | Inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) [1] [2] [3] |
| Primary Application | Selective elimination of human pluripotent stem cells (hPSCs) [1] [4] [5] |
| Key Effect | Induces apoptosis in hPSCs; prevents teratoma formation [1] [4] [6] |
| Typical Working Concentration (in vitro) | 20 µM [1] [2] [6] |
| Effect on SCD1 Activity | ~65% decrease in hPSCs [1] |
| Effect on Protein Synthesis | ~30% decrease in hPSCs [1] [3] |
| Chemical Property | Value |
|---|---|
| CAS Number | 91396-88-2 [1] [4] [5] |
| Molecular Formula | C12H11N3O [1] [4] [5] |
| Molecular Weight | 213.24 g/mol [1] [4] [5] |
| Chemical Name | N'-phenylpyridine-4-carbohydrazide [4] [5] |
| Solubility (DMSO) | ~43 - 100 mg/mL (201.65 - 468.96 mM) [1] [4] [6] |
For researchers looking to utilize this compound, here are detailed methodologies for key experiments.
This protocol measures the direct enzymatic inhibition of SCD1 by tracking the conversion of radioactive stearic acid to oleic acid [1] [3].
This method assesses the selective cytotoxic effect of PluriSIn #1 on hPSCs [1] [3].
The mechanism by which PluriSIn #1 selectively targets pluripotent stem cells can be visualized as follows:
The primary application of PluriSIn #1 is to ensure the safety of stem cell therapies by purifying differentiated cell populations. The typical workflow is illustrated below:
This application is supported by in vivo evidence showing that pretreatment of induced pluripotent stem cell derivates (iPSD) with 20 µM PluriSIn #1 for 1 day significantly reduced Nanog-positive (pluripotent) cells and prevented teratoma formation upon transplantation into mouse models, while the engraftment of desired cardiomyocytes was maintained [2] [6].
PluriSIn 1 is a small molecule inhibitor discovered through a high-throughput screen of over 52,000 compounds [1]. It was identified as one of 15 pluripotent cell-specific inhibitors (PluriSIns) and is the most selective. The core function of PluriSIn 1 is the selective elimination of human pluripotent stem cells (hPSCs), including both embryonic and induced pluripotent stem cells, while sparing a wide array of progenitor and differentiated cells [1] [2]. This specificity is crucial for improving the safety of hPSC-based therapies by mitigating the tumorigenic risk from residual undifferentiated cells [1] [3].
PluriSIn 1 specifically inhibits stearoyl-coA desaturase (SCD1), the key enzyme in the biosynthesis of oleic acid [1] [4]. SCD1 introduces a double bond into saturated fatty acids, converting them into monounsaturated fatty acids (MUFAs), with oleic acid being its primary product [5].
The inhibition of SCD1 by PluriSIn 1 triggers a specific chain of molecular events in hPSCs, leading to programmed cell death. The diagram below illustrates this mechanism and its outcomes.
PluriSIn 1 mechanism: SCD1 inhibition induces ER stress and apoptosis in hPSCs.
This dependence on SCD1 and oleate appears to be a metabolic hallmark of the pluripotent state itself, as PluriSIn 1 is also cytotoxic to mouse blastocysts [1].
The tables below summarize key quantitative data from foundational studies on PluriSIn 1.
Table 1: Biological Effects of PluriSIn 1 in Experimental Models
| Experimental Model | Effect Observed | Key Measurement | Reference |
|---|---|---|---|
| Human Pluripotent Stem Cells (hPSCs) | Cytotoxicity & Apoptosis | ~65% reduction in SCD1 enzyme activity | [4] |
| ~30% reduction in global protein synthesis | [4] | ||
| Mouse Teratoma Model | Prevention of Teratoma Formation | Inhibited teratoma formation from undifferentiated hPSCs | [1] [4] |
| Cell Co-culture Systems | Selective Cell Elimination | Selective death of Nanog-positive iPSCs; iPS-derived cardiomyocytes unaffected | [2] |
Table 2: Key Chemical and Application Information
| Parameter | Details |
|---|---|
| CAS Number | 91396-88-2 [4] |
| Molecular Formula | C₁₂H₁₁N₃O [4] |
| Molecular Weight | 213.24 g/mol [4] |
| Primary Target | Stearoyl-CoA Desaturase (SCD1) [1] [4] |
| Common Working Concentration | 15-20 μM (in vitro) [6] [4] |
| Rescue Agent | Oleic Acid (OA) [6] |
Here are detailed methodologies for key experiments using PluriSIn 1, compiled from research publications.
This protocol measures the direct functional impact of PluriSIn 1 on its target, SCD1 [4].
This assay is used to confirm the selective cytotoxicity of PluriSIn 1 towards pluripotent cells [4] [2].
Beyond selective elimination, SCD1 inhibition by molecules like PluriSIn 1 plays a role in maintaining pluripotency and directing differentiation. Research shows that inhibiting SCD1 during the early stages of endodermal differentiation attenuates the Wnt/β-catenin signaling pathway [5]. Wnt proteins require MUFA acylation (a post-translational modification dependent on SCD1 products) for their secretion and activity. By reducing MUFA availability, PluriSIn 1 disrupts Wnt signaling, thereby conferring maintenance to hiPSCs and opposing the initiation of endoderm differentiation [5]. This effect can be rescued by the addition of oleate.
A genome-wide screen identified that hyperactivation of the RAS signaling pathway confers resistance to PluriSIn-1 in hPSCs [6]. This resistance was demonstrated experimentally by overexpressing MRAS (a RAS family protein), which made cells more resistant to the drug, particularly in culture medium supplemented with oleic acid [6]. This finding reveals a key cellular bypass mechanism and underscores the link between lipid metabolism and core growth-signaling pathways.
Stearoyl-CoA desaturase 1 (SCD1) is an iron-containing endoplasmic reticulum-bound enzyme that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs) from saturated fatty acid (SFA) precursors. This integral membrane protein introduces a cis double bond between carbons 9 and 10 (Δ-9 position) in saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1) respectively [1] [2]. The enzyme structure consists of a cone-shaped four α-helical bundle with both N- and C-terminal domains extending into the cytosol and highly conserved regions surrounding the iron-containing catalytic center [1]. In humans, two isoforms exist (SCD1 and SCD5) with distinct tissue distributions—SCD1 is ubiquitously expressed with highest levels in lipogenic tissues like liver and adipose, while SCD5 is primarily found in brain and pancreas [1] [2].
The MUFA products generated by SCD1 activity serve as essential substrates for synthesizing complex lipids including phospholipids, triglycerides, cholesteryl esters, and wax esters. These lipids are crucial structural components of cellular membranes where they significantly influence membrane fluidity, signaling transduction, and gene expression [1]. The balance between saturated and monounsaturated fatty acids regulated by SCD1 has profound implications for cellular homeostasis, with SCD1 dysregulation observed in numerous pathological conditions including obesity, insulin resistance, non-alcoholic fatty liver disease, and cancer [1] [3]. In stem cell biology, particularly cancer stem cells (CSCs), SCD1 has emerged as a critical metabolic regulator that supports maintenance, self-renewal, and therapeutic resistance.
Cancer stem cells (CSCs), also referred to as tumor-initiating cells, represent a subpopulation within tumors that possess enhanced self-renewal capacity, multipotency, and resistance to conventional therapies. These cells are increasingly recognized as responsible for tumor recurrence, metastasis, and treatment failure across multiple cancer types [1]. SCD1 has been identified as a critical metabolic dependency in CSCs, with extensive evidence demonstrating its elevated expression in CSC-enriched populations compared to their non-stem counterparts:
In lung cancer, tumor spheroids (enriched for CSCs) show more than 10-fold increase in SCD1 mRNA and protein levels compared to adherent cultures [4]. SCD1 inhibition in these models reduced spheroid formation efficiency by 2- to 3-fold and sensitized cells to chemotherapy [4] [1].
Colorectal cancer cells exhibit increased SCD1 expression that promotes tumor progression and chemoresistance [5]. Inhibition of SCD1 reversed cisplatin resistance in lung cancer sphere-forming cells and delayed tumor growth in colon cancer models [1].
Studies in glioblastoma and ovarian cancer demonstrate that CSCs possess a higher proportion of MUFAs in their lipid composition compared to non-stem cancer cells, suggesting lipid desaturation serves as a potential biomarker for CSCs [1].
The functional significance of SCD1 in CSCs extends beyond mere structural support, influencing key stemness pathways, redox homeostasis, and cellular differentiation. SCD1 inhibition selectively targets the CSC population while often sparing more differentiated cancer cells, highlighting its potential as a therapeutic target for eliminating the root cause of tumor recurrence and metastasis [4].
Table 1: Experimental Evidence of SCD1 Function in Stem Cell Populations
| Cell Type/Model | Experimental Approach | Key Findings | Functional Outcome |
|---|---|---|---|
| Lung cancer spheroids [4] | siRNA knockdown vs. MF-438 inhibitor (IC~50~ ~1μM) | 10-fold SCD1 upregulation in spheroids; 2-3 fold reduction in spheroid formation with inhibition | Impaired self-renewal; selective CSC targeting |
| MPE-derived primary lung cultures [4] | MF-438 treatment (1μM) vs. oleate rescue | >100-fold higher sensitivity vs. adherent cells; partial rescue with oleate supplementation | SCD1 essential for CSC maintenance; MUFA dependence |
| Colorectal cancer HCT116 [1] | SCD1 inhibitor CAY10566 + autophagy inhibition | Synergistic cell death with combined inhibition | Overcame resistance mechanism; induced apoptosis |
| Hepatoma cells [6] | Aramchol + regorafenib combination | Enhanced antitumor efficacy in ATG16L1 T300/T300 genotype | Genotype-dependent therapeutic response |
| Intestinal stem cells [7] | Intestine-specific SCD1 knockout | Reduced obesity-induced oxidative stress via MT1 induction | Tissue-specific protection against metabolic stress |
Table 2: SCD1 Inhibitors and Their Experimental Applications
| Inhibitor | Mechanism | Experimental Context | Observed Effects |
|---|---|---|---|
| MF-438 [4] [1] | Potent, orally available enzymatic inhibitor | Lung cancer spheroids & primary cultures | Selective CSC toxicity (IC~50~ <1μM); impaired tumorigenicity |
| Aramchol [6] | Enzymatic inhibition & reduced SCD1 protein | GI tumor cells + multi-kinase inhibitors | Synergistic cell killing; enhanced ER stress & autophagy |
| A939572 [1] [7] | SCD1 enzymatic inhibition | Mouse tumor models; intestinal SCD1 studies | Enhanced antitumor T-cells; reduced obesity & steatosis |
| CAY10566 [1] | Pharmacological inhibition | Hepatocellular carcinoma cells | Induced autophagy-dependent apoptosis |
| T-3764518 [1] | Small molecule inhibitor | Colon cancer HCT-116 cells | Activated AMPK; accelerated autophagy |
The central biochemical function of SCD1 positions it as a critical regulator of cellular lipid composition. By controlling the MUFA:SFA ratio, SCD1 directly influences membrane fluidity and microdomain organization, which in turn affects the function of membrane-associated receptors and signaling complexes [1]. In CSCs, this regulation is particularly crucial as these cells require significant membrane biogenesis during division and differentiation. The oleate and palmitoleate produced by SCD1 activity are preferentially incorporated into phospholipids that form the primary structural components of cellular and organellar membranes, including the endoplasmic reticulum, mitochondria, and plasma membrane [1] [3].
Beyond structural roles, SCD1-derived MUFAs serve as signaling molecules and precursors for lipid second messengers. The enzyme's location in the endoplasmic reticulum membrane places it at a strategic intersection of lipid metabolic pathways, allowing it to influence triglyceride synthesis, cholesterol esterification, and phospholipid remodeling [1]. In CSCs, this metabolic flexibility supports adaptation to fluctuating nutrient environments and metabolic stresses within the tumor microenvironment. Additionally, SCD1 activity has been linked to the regulation of lipid droplet formation—dynamic organelles that store neutral lipids and protect against lipotoxicity—which are increasingly recognized as important components of CSC metabolic adaptation [3].
SCD1 interacts with multiple signaling pathways crucial for stem cell maintenance and function:
HIF-2α Signaling: In clear cell renal cell carcinoma, SCD1 is upregulated in response to HIF-2α (hypoxia-inducible factor), creating a feed-forward loop where SCD1 upregulation further enhances HIF-2α expression, promoting tumorigenesis under hypoxic conditions typical of stem cell niches [1].
Wnt/β-catenin Pathway: SCD1 inhibition reduces Wnt/β-catenin signaling, leading to increased production of CCL4 and enhanced recruitment of dendritic cells and T-cells in tumor models, connecting metabolic regulation with immune modulation [1].
AMPK/mTOR Axis: SCD1 inhibition activates AMPK while inhibiting mTORC1 and mTORC2, creating metabolic stress that impacts CSC survival. This regulation is particularly evident in the context of autophagy induction as a survival mechanism [1] [6].
The diagram below illustrates the key signaling pathways involving SCD1 in cancer stem cells:
SCD1 integrates metabolic and signaling pathways in CSCs. Gold: SCD1 function; Red: Pathway components; Green: Cellular processes; Blue: CSC phenotypes.
The relationship between SCD1 and autophagy represents a critical adaptive mechanism in stem cells, particularly under metabolic stress. Autophagy, a conserved intracellular degradation process, plays dual roles in cancer—acting as both a tumor suppressor (by removing damaged components) and a tumor promoter (by sustaining survival under stress) [8]. SCD1 inhibition typically induces endoplasmic reticulum stress due to SFA accumulation, subsequently triggering autophagy as a protective mechanism:
This complex relationship creates a therapeutic opportunity for combining SCD1 inhibitors with autophagy blockers, as demonstrated by the synergistic effect of amodiaquine with SCD1 inhibition in lung cancer models [1]. The diagram below illustrates the interplay between SCD1 inhibition and autophagy:
Cellular response to SCD1 inhibition. Red: Interventions; Gold: Metabolic changes; Green: Signaling processes; Blue: Cell fate outcomes.
The therapeutic potential of SCD1 inhibition extends beyond single-agent applications, with combination strategies showing enhanced efficacy:
Immunotherapy Combinations: SCD1 inhibition with A939572 enhanced antitumor T-cell responses and improved efficacy of anti-PD-1 therapy in mouse models, suggesting potential for cancer immunotherapy combinations [1].
Multi-kinase Inhibitor Combinations: Aramchol (SCD1 inhibitor) combined with regorafenib showed synergistic killing in GI tumor cells, particularly in cells with ATG16L1 T300/T300 genotype, demonstrating the importance of genetic background in therapeutic response [6].
Chemotherapy Sensitization: SCD1 inhibition reversed cisplatin resistance in lung cancer sphere-forming cells and enhanced cytotoxicity in combination with various chemotherapeutic agents [1] [4].
Autophagy Inhibition: Combining SCD1 inhibitors with autophagy inhibitors (e.g., chloroquine, amodiaquine) prevents the development of resistance and enhances cancer cell death through dual metabolic targeting [1] [8].
These combination approaches are particularly relevant for targeting CSCs, which often demonstrate enhanced metabolic flexibility and resistance to single-agent therapies. The sequential or simultaneous targeting of SCD1 along with complementary pathways may help overcome the adaptive resistance mechanisms that characterize stem cell populations.
Purpose: To generate and evaluate CSC-enriched populations from cancer cell lines or primary tissues [4].
Procedure:
Technical Notes: Spheroid formation efficiency correlates with ALDH1A1 activity—a CSC marker. Oleate supplementation tests SCD1-specific effects by bypassing enzymatic blockade [4].
Purpose: To evaluate SCD1-specific functions independent of pharmacological inhibition [4].
Procedure:
Technical Notes: Include scramble siRNA controls and rescue experiments with MUFA supplementation to confirm target specificity [4].
Purpose: To monitor autophagy induction following SCD1 inhibition [1] [8].
Procedure:
Technical Notes: Use tandem fluorescent LC3 constructs (mRFP-GFP-LC3) to distinguish autophagosomes (yellow puncta) from autolysosomes (red puncta) [8].
Advanced methodologies are essential for comprehensive SCD1 investigation in stem cell biology:
Lipidomic Profiling: Comprehensive LC-MS/MS analysis of lipid species distribution following SCD1 modulation provides insights into metabolic rewiring. Key parameters include phospholipid composition, triglyceride species, and cholesterol esters [1] [5].
Metabolic Flux Analysis: Using (^{13})C-labeled glucose or glutamine tracers coupled with GC-MS to track MUFA incorporation into complex lipids and energy metabolism pathways [5].
Single-Cell RNA Sequencing: Resolving SCD1 expression heterogeneity within stem cell populations and identifying correlated stemness markers [4].
Electron Microscopy: Ultrastructural analysis of ER morphology, lipid droplet accumulation, and autophagic vesicles following SCD1 inhibition [4].
Despite significant advances, several challenges remain in targeting SCD1 for stem cell manipulation:
Tissue-Specific Effects: SCD1 deletion produces distinct phenotypes in different tissues—liver-specific knockout protects against high-carbohydrate diet-induced adiposity but not high-fat diet, while skin-specific knockout recapitulates the hypermetabolic phenotype of global knockout [3]. These findings highlight the importance of tissue context in SCD1 function.
Compensatory Mechanisms: Other desaturases (SCD5, FADS2) or lipid uptake pathways may compensate for SCD1 loss, requiring comprehensive lipid metabolic targeting [1].
Therapeutic Window: While SCD1 inhibition shows promise for cancer therapy, potential side effects on normal stem cell populations require careful evaluation.
Biomarker Development: Identification of predictive biomarkers for SCD1 inhibitor response, such as ATG16L1 genotype [6] or baseline MUFA:SFA ratios, will be essential for patient stratification.
Future research directions should focus on tissue-specific SCD1 modulation, rational combination therapies, and developing selective inhibitors that minimize impact on normal stem cell function while effectively targeting pathological stem cell populations.
SCD1 represents a critical metabolic regulator in stem cell biology, particularly within the context of cancer stem cells where it supports maintenance, self-renewal, and therapeutic resistance. Through its fundamental role in controlling the cellular MUFA:SFA ratio, SCD1 influences membrane properties, signaling pathways, stress responses, and epigenetic regulation. The complex interplay between SCD1 and autophagy creates both challenges and opportunities for therapeutic intervention, with combination approaches showing particular promise.
PluriSIn 1 selectively eliminates human pluripotent stem cells (hPSCs) by inhibiting stearoyl-CoA desaturase (SCD1), a key enzyme in oleic acid biosynthesis [1] [2]. This inhibition disrupts lipid metabolism, leading to a cascade of cellular events that culminate in apoptosis. The mechanism is summarized in the diagram below and detailed thereafter.
PluriSIn 1 mechanism: SCD1 inhibition triggers ER stress and apoptosis via UPR pathways.
The following tables summarize key quantitative findings and experimental models that validate PluriSIn 1's activity.
Table 1: Key Quantitative Effects of PluriSIn 1 on Pluripotent Stem Cells
| Parameter | Effect of PluriSIn 1 (at ~20 µM) | Experimental Context | Citation |
|---|---|---|---|
| SCD1 Enzyme Activity | ~65% decrease | hPSCs incubated for 12 hours | [4] |
| Global Protein Synthesis | ~30% reduction | hPSCs | [1] [4] |
| Viability of hPSCs | Selective elimination | Co-cultures with differentiated cells | [1] [2] |
| Teratoma Formation | Prevented | hPSCs pre-treated with PluriSIn 1 before in vivo injection | [1] [3] |
| Mouse Embryo Development | Inhibited | Cytotoxic to mouse blastocysts | [1] |
Table 2: Key Experimental Models and Outcomes
| Experimental Model | Key Findings | Significance | Citation |
|---|---|---|---|
| High-Throughput Screen | Identified 15 PluriSIns; PluriSIn #1 most potent. | Discovery of SCD1 dependency as unique vulnerability of hPSCs. | [1] [2] |
| iPS-derived Cardiomyocytes | Eliminated Nanog+ pluripotent cells; did not harm differentiated cardiomyocytes. | Demonstrated utility in making iPS cell therapy safer. | [3] |
| Mouse Myocardial Infarction Model | Prevented tumor formation from transplanted iPS derivates. | Confirmed efficacy in improving safety of cell transplantation in vivo. | [3] |
For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies.
Table 3: Key Experimental Protocols for Investigating PluriSIn 1
| Protocol | Key Steps | Purpose | Citation |
|---|
| SCD1 Activity Assay | 1. Treat cells (50k-100k/well) with 20 µM PluriSIn #1 for 12h. 2. Pulse with [1-¹⁴C] Stearic Acid. 3. Lipid extraction and TLC separation. 4. Quantify conversion of stearic acid to oleic acid. | Directly measure the compound's target engagement and inhibitory efficacy. | [8] [4] | | Cytotoxicity / Cell Viability | 1. Treat cells with compound. 2. Fix with glutardialdehyde and stain with methylene blue. 3. Color extraction with HCl. 4. Measure absorbance at 650nm (proportional to cell number). | Determine the selective cytotoxic effect on hPSCs relative to control differentiated cells. | [8] [4] | | Apoptosis Detection | TUNEL assay combined with immunofluorescence for pluripotency markers (e.g., Nanog). | Confirm that cell death occurs via apoptosis and specifically in the undifferentiated target population. | [3] | | In Vivo Teratoma Prevention | 1. Pre-treat hPSCs with PluriSIn #1 before transplantation. 2. Inject cells into immunodeficient mice or mouse disease models. 3. Monitor for tumor formation. | Validate the ability of the compound to remove tumorigenic cells in a therapeutic context. | [1] [3] |
The primary application of PluriSIn 1 is to enhance the safety of cell therapies based on human pluripotent stem cells. Residual undifferentiated hPSCs in a therapeutic cell product can form teratomas after transplantation [1] [2]. Treatment with PluriSIn 1 can selectively eliminate these residual pluripotent cells from differentiated cultures, thereby preventing teratoma formation without harming the differentiated cell population, as demonstrated in models using iPS-derived cardiomyocytes transplanted into mouse infarcted hearts [3].
For researchers aiming to utilize PluriSIn 1 in their work, the following table consolidates key experimental findings and conditions from the literature.
| Experimental Context | Key Findings | Dosage & Conditions |
|---|---|---|
| Elimination of Nanog-positive iPS derivates (iPSD) | ~16-fold reduction in Nanog mRNA; induced apoptosis in Nanog-positive cells; diminished spheroid size and number [1] | 20 µM for 1-4 days [1] |
| Prevention of teratoma formation in vivo | Prevented tumor formation in mouse myocardium (0/6 mice) vs. tumors in all control mice (6/6) [1] | Pre-treatment of cells prior to injection [1] |
| SCD1 Enzyme Activity Assay | Measured ~65% reduction in SCD1 activity in hPSCs [2] | Cells pre-treated with 20 µM for 12h, then incubated with [1-¹⁴C] Stearic Acid [2] |
| Impact on Differentiated Cells | No change in cardiac markers (cTnI, α-MHC, MLC-2v) in iPS-derived cardiomyocytes; differentiated cells spared [1] | 20 µM for 4 days [1] |
This protocol is essential for directly confirming the compound's on-target effect [2].
The following diagram illustrates the mechanism by which PluriSIn 1 selectively targets pluripotent stem cells.
The diagram shows how PluriSIn 1 inhibits SCD1, disrupting the balance of saturated and unsaturated fatty acids. This leads to endoplasmic reticulum stress and the selective initiation of apoptosis in human pluripotent stem cells [2] [1] [3].
The primary application of PluriSIn 1 is to enhance the safety of stem cell-based therapies. A typical workflow for its use is as follows:
This safety-purification strategy has been validated in a mouse model of myocardial infarction, where PluriSIn 1-treated iPS derivates engrafted and survived in the infarcted heart without forming tumors [1].
PluriSIn 1 induces selective cell death in hPSCs through a defined mechanism, confirmed by various experimental assays.
The diagram below illustrates the mechanism by which PluriSIn 1 selectively targets hPSCs.
Mechanism of PluriSIn 1 selective cytotoxicity in hPSCs via SCD1 inhibition.
The table below summarizes the core experimental findings that validate PluriSIn 1's function.
| Experimental Model | Key Findings | Concentration / Duration | Reference |
|---|---|---|---|
| In Vitro (hPSCs) | Induces apoptosis; ~65% reduction in SCD1 activity; ~30% reduction in protein synthesis; eliminates Nanog-positive cells | 20 µM / 12 hours to 4 days | [1] [2] [3] |
| In Vitro (iPS-derived Cardiomyocytes) | Eliminates Nanog-positive cells; does not harm differentiated cardiomyocytes | 20 µM / 1 to 4 days | [2] |
| In Vivo (Mouse Teratoma Model) | Prevents teratoma formation from undifferentiated hPSCs | Pre-treatment of cells with 20 µM PluriSIn 1 | [2] [3] |
| Mouse Blastocysts | Cytotoxic to pluripotent cells in early embryos, confirming oleate dependence is inherent to pluripotent state | Not Specified | [3] |
For laboratory replication, here are detailed methodologies for key assays.
This protocol measures the direct enzymatic activity of SCD1 in cells after PluriSIn 1 treatment [1].
Experimental workflow for measuring SCD1 enzyme activity after PluriSIn 1 treatment.
Key steps in the SCD1 activity assay include [1]:
This method details how to quantify the selective elimination of undifferentiated cells [1] [2].
Cell Viability/Cytotoxicity Assay
Apoptosis Assay (TUNEL Staining)
Analysis of Pluripotency Markers
The experimental workflow below shows how PluriSIn 1 can be integrated into a preparation process for stem cell therapies.
Proposed workflow for using PluriSIn 1 to purify differentiated cells for safe transplantation.
The protocol is demonstrated effective: PluriSIn 1-treated iPS-derived cardiomyocytes engrafted and survived in infarcted mouse myocardium without increasing apoptosis of the desired cardiomyocytes, while pre-treatment prevented tumor formation [2].
PluriSIn 1 is a well-validated small molecule that specifically targets a metabolic vulnerability of hPSCs. Its application following differentiation protocols provides a powerful strategy to deplete tumorigenic cells, addressing a significant barrier in regenerative medicine.
The table below summarizes the core identification and properties of PluriSIn 1:
| Property | Value |
|---|---|
| CAS Number | 91396-88-2 [1] [2] |
| Synonyms | NSC 14613; PluriSln-1 [1] [2] |
| Molecular Formula | C₁₂H₁₁N₃O [1] [2] |
| Molecular Weight | 213.24 g/mol [1] [2] |
| Purity | ≥ 98% [2] (typically 99.84% [1]) |
| Appearance | White to yellow or light yellow to khaki solid powder [1] [2] |
| Melting Point | 177-178 °C [2] |
| Storage | Powder: -20 °C for 3 years or 4 °C for 2 years [1] [2] |
PluriSIn 1 has poor solubility in water and ethanol, but is highly soluble in DMSO [2].
The following table details its solubility in various solvents for in vitro use:
| Solvent | Solubility | Note / Preparation Instructions |
|---|---|---|
| DMSO | ~43 mg/mL (201.7 mM) [2] | The solution can be stored at -80°C for 2 years or -20°C for 1 year [1]. |
| DMSO (pH adjusted) | 80 mg/mL (375.16 mM) [1] | Adjust pH to 7 with 1 M HCL; use newly opened, hygroscopic DMSO [1]. |
| Water | <1 mg/mL [2] | - |
| Ethanol | <1 mg/mL [2] | - |
For animal studies, PluriSIn 1 can be formulated using the protocols below to achieve clear solutions [1] [2]:
| Formulation | Composition | Example Preparation (for 1 mL) |
|---|
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] | 1. Add 100 µL of 25.0 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL saline to final volume. [2] | | Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2] | 1. Add 100 µL of 25.0 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline and mix. [2] |
> Critical Note: Saline is prepared by dissolving 0.9 g of sodium chloride in 100 mL of ddH₂O [2]. For optimal results, use freshly prepared in vivo formulations [2].
PluriSIn 1 is used to selectively eliminate undifferentiated pluripotent stem cells, thereby reducing the risk of teratoma formation in cell transplantation therapies [3].
PluriSIn 1 inhibits the enzyme stearoyl-CoA desaturase 1 (SCD1). This inhibition disrupts the production of monounsaturated fatty acids (MUFAs), particularly oleic acid, which are essential for the survival of pluripotent stem cells. This leads to endoplasmic reticulum (ER) stress and the induction of apoptosis specifically in undifferentiated cells [4] [3].
The following diagram illustrates this mechanism and its application in a typical experimental workflow:
Mechanism of PluriSIn 1 and its role in ensuring safe stem cell transplantation.
This protocol is adapted from studies using induced pluripotent stem cell derivates (iPSD) [1] [3].
PluriSIn 1 specifically induces apoptosis in undifferentiated pluripotent stem cells (PSCs) while sparing differentiated cells [1] [2].
The diagram below illustrates this specific mechanism.
PluriSIn1 inhibits SCD1, disrupting lipid balance and triggering apoptosis in pluripotent stem cells.
Experimental data demonstrates the potent and selective effects of PluriSIn 1 on pluripotent stem cells in vitro.
Table 1: Summary of Key In Vitro Efficacy Findings for PluriSIn 1
| Cell Type Tested | Key Experimental Findings | Treatment Conditions | Citation |
|---|---|---|---|
| iPS cell derivates (iPSD) | ~16-fold reduction in Nanog mRNA; marked decrease in Nanog protein; specific induction of apoptosis in Nanog-positive cells. | 20 µM for 1 to 4 days | [1] |
| Human pluripotent stem cells (hPSCs) | Selective elimination of undifferentiated hPSCs; differentiated cardiomyocytes remained viable. | 24 hours | [3] [2] |
| iPS cell cultures | Near-complete elimination of cell spheroids; associated with a marked increase in TUNEL-positive cells (apoptosis). | 20 µM for 4 days | [1] |
For researchers aiming to replicate or adapt these studies, here are outlines of key experimental workflows.
Table 2: Outline of Key Experimental Protocols
| Protocol Stage | Description | Considerations |
|---|---|---|
| Cell Culture | Use standard culture conditions for the pluripotent stem cells (e.g., human ES cells, iPS cells, or their derivates). | Ensure cells are in a healthy, undifferentiated, and proliferative state at the start of the experiment. |
| PluriSIn 1 Treatment | Treat cells with 20 µM PluriSIn 1 [1]. A common solvent is DMSO; include a vehicle control (DMSO only). | Optimize dose and duration for specific cell line; perform a dose-response curve if necessary. |
| Viability & Specificity Assessment | Differentiated Cell Co-culture: Differentiate PSCs (e.g., into cardiomyocytes) and treat mixed culture with PluriSIn 1. Assess survival of differentiated vs. undifferentiated cells [1] [3]. Apoptosis Assay: Use TUNEL staining to confirm apoptosis is induced specifically in undifferentiated cells [1]. | Use specific markers (cTnI for cardiomyocytes) to identify and confirm survival of differentiated lineages [1]. | | Potency & Mechanism Analysis | qRT-PCR / Immunoblotting: Measure mRNA and protein levels of pluripotency markers (Nanog, OCT4) post-treatment to confirm elimination of undifferentiated cells [1]. Immunofluorescence: Visually confirm the loss of Nanog-positive cells within the culture [1]. | Nanog is a highly specific marker for the undifferentiated, pluripotent state [1]. |
The overall workflow for a typical experiment is summarized below.
General workflow for assessing PluriSIn1 activity, from cell culture preparation to data analysis.
The primary application of PluriSIn 1 is as a safety measure in regenerative medicine to deplete residual undifferentiated PSCs from differentiated cell products before transplantation [3].
PluriSin#1 is a small-molecule inhibitor of stearoyl-CoA desaturase (SCD1). Its primary application in stem cell research is the selective elimination of undifferentiated human induced pluripotent stem cells (hiPSCs) from differentiated cultures. This is critical for enhancing the safety profile of hiPSC-derived cell populations intended for therapeutic use, such as cardiomyocytes, by minimizing the risk of teratoma formation post-transplantation [1].
The core mechanism involves inducing lethal endoplasmic reticulum (ER) stress in pluripotent cells. Undifferentiated hiPSCs have a unique reliance on oleate biosynthesis for survival. Inhibiting SCD1 disrupts this process, leading to the accumulation of saturated fatty acids and depletion of monounsaturated fatty acids like oleate. This imbalance triggers ER stress, generates reactive oxygen species (ROS), and ultimately activates the apoptotic pathway specifically in Nanog-positive undifferentiated cells, while leaving most differentiated cell types unaffected [1].
This protocol is adapted from a study that successfully used PluriSin#1 to eliminate tumorigenic cells from hiPSC-derived cardiomyocyte cultures [1].
The following diagram illustrates the key stages of the protocol for purifying differentiated cell cultures using PluriSin#1.
For easy reference, the key quantitative data from the protocol and recommended quality control measures are summarized in the following tables.
Table 1: PluriSin#1 Treatment Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Stock Solution | 20 mM in DMSO | [1] |
| Working Concentration | 20 µM | [1] |
| Initial Treatment Duration | 24 hours | [1] |
| Total Treatment Timeline | Up to 4 days | [1] |
| Vehicle Control | DMSO (equal volume) | [1] |
Table 2: Quality Control and Validation Assays
| Assay Type | Target/Method | Purpose and Acceptance Criteria |
|---|---|---|
| Viability Assay | TUNEL Staining | Confirm apoptosis induction in Nanog+ cells after 24h [1]. |
| Pluripotency Marker QC | Flow Cytometry (Nanog, OCT4, SOX2) | Ensure depletion of undifferentiated cells. Criteria: >75% of cells negative for markers [2]. |
| Functional Purity | Cell-specific markers (e.g., cTnI for cardiomyocytes) | Confirm target differentiated cell function is retained post-treatment [1]. |
| Tumorigenicity Test | In vivo transplantation (e.g., mouse MI model) | Gold-standard validation for absence of teratoma formation [1]. |
Human pluripotent stem cells (hPSCs), including both embryonic and induced pluripotent stem cells, hold tremendous potential for regenerative medicine and cell-based therapies. However, their clinical application faces a significant safety barrier: the tumorigenic risk posed by residual undifferentiated cells that can form teratomas—benign tumors containing multiple tissue types. This risk persists even when hPSC populations are predominantly differentiated, as minute contamination with undifferentiated cells (as few as 10,000 cells) can generate these tumors upon transplantation [1]. The elimination of residual undifferentiated hPSCs is therefore a critical safety requirement before clinical application of hPSC-derived products.
PluriSIn 1 emerged from a high-throughput chemical screen of over 52,000 small molecules conducted to identify compounds with specific toxicity toward pluripotent stem cells [2]. Among 15 identified pluripotent cell-specific inhibitors (PluriSIns), PluriSIn 1 demonstrated the highest selectivity and potency against hPSCs while sparing a wide array of progenitor and differentiated cell types. Subsequent mechanistic investigations revealed that PluriSIn 1 functions by inhibiting stearoyl-CoA desaturase (SCD1), the key enzyme responsible for converting saturated fatty acids to monounsaturated fatty acids in oleic acid biosynthesis [2]. This discovery uncovered a previously unrecognized metabolic vulnerability of pluripotent stem cells and established SCD1 inhibition as a promising strategy for preventing teratoma formation in hPSC-based therapies.
PluriSIn 1 exerts its selective toxicity through specific inhibition of stearoyl-CoA desaturase (SCD1), an endoplasmic reticulum enzyme that plays a central role in lipid metabolism. SCD1 catalyzes the Δ9-cis desaturation of saturated fatty acids, primarily the conversion of stearoyl-CoA to oleoyl-CoA (oleic acid). This reaction introduces the first double bond in saturated fatty acyl-CoAs, generating monounsaturated fatty acids that are essential components of phospholipids, cholesterol esters, triglycerides, and wax esters [2]. Through this inhibition, PluriSIn 1 disrupts the lipid bilayer composition in hPSCs, leading to downstream effects that ultimately trigger apoptosis.
The selective vulnerability of hPSCs to SCD1 inhibition stems from their unique metabolic requirements. Pluripotent stem cells demonstrate a particular dependence on oleic acid biosynthesis for maintaining ER membrane fluidity and supporting rapid proliferation. This dependence appears to be an inherent characteristic of the pluripotent state, as PluriSIn 1 also effectively eliminates mouse blastocysts [2]. Differentiated cells, in contrast, utilize alternative metabolic pathways or acquire lipids through external uptake, making them less susceptible to SCD1 inhibition.
The molecular events following SCD1 inhibition unfold through a cascade of cellular stress responses:
The following diagram illustrates this mechanism and its cellular consequences:
Figure 1: Molecular mechanism of PluriSIn 1 selective toxicity against hPSCs. PluriSIn 1 inhibits SCD1, disrupting oleic acid production and inducing ER stress that progresses through protein synthesis attenuation to apoptosis, specifically in pluripotent stem cells while sparing differentiated cells.
Rigorous quantification of PluriSIn 1 efficacy demonstrates its potent and selective elimination of undifferentiated hPSCs across multiple experimental models. The compound achieves a dramatic reduction in viable pluripotent cells while maintaining the viability and functionality of differentiated cell populations. The following table summarizes key efficacy metrics from published studies:
Table 1: Quantitative efficacy metrics of PluriSIn 1 in teratoma prevention
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| hPSC Elimination Selectivity | >1,000-fold more toxic to hPSCs vs differentiated cells | In vitro co-culture models | [2] |
| Teratoma Prevention Efficacy | Complete prevention at effective dosing | In vivo mouse teratoma assays | [2] |
| Cytotoxicity Onset | Within 24 hours of treatment | In vitro time-course assays | [2] |
| Mouse Blastocyst Cytotoxicity | Effective elimination | Ex vivo embryo model | [2] |
| Differential SURVIVIN Expression | Broad expression across hPSC lineages | Comparison of pluripotency markers | [1] |
Various approaches have been developed to mitigate teratoma risk in hPSC-derived therapies. The table below compares PluriSIn 1 with other prominent safety strategies:
Table 2: Comparison of teratoma prevention strategies for hPSC-based therapies
| Strategy | Mechanism | Advantages | Limitations | Reported Efficacy |
|---|---|---|---|---|
| PluriSIn 1 (SCD1 Inhibition) | Targets lipid metabolism essential to hPSCs | High specificity; rapid action; no genetic modification | Potential batch variability in small molecules | >1,000-fold hPSC reduction [2] |
| Suicide Genes (iCaspase-9) | Inducible apoptosis triggered by small molecule | Potent cell elimination; possible future activation | Requires genetic modification; potential immunogenicity | 1.75×106-fold hPSC depletion [1] |
| Survivin Inhibition (YM155) | Targets apoptosis regulator essential to hPSCs | High efficiency for killing hPSCs | Demonstrated toxicity to CD34+ hematopoietic cells | Efficient hPSC elimination [3] |
| Cell Sorting (Surface Markers) | Physical separation based on surface antigens | No chemical treatment; immediate effect | Potential marker heterogeneity; equipment intensive | Variable purity depending on markers [4] |
| Genetic Safeguards (NANOG-iCaspase9) | Pluripotency-specific inducible cell death | Extreme specificity; built-in safety switch | Complex engineering; potential silencing concerns | >106-fold hPSC depletion [1] |
This protocol describes the proper application of PluriSIn 1 to eliminate residual undifferentiated hPSCs from differentiated cell populations before transplantation. The procedure is optimized for maximum hPSC depletion while maintaining therapeutic cell viability and function.
Preparation of PluriSIn 1 Stock Solution
Treatment Optimization
Large-Scale Treatment of hPSC-Derived Populations
Post-Treatment Processing
Quality Control Assessment
This protocol describes the highly efficient culture (HEC) assay for assessing residual teratoma-forming cells in hPSC-derived products, as recommended by the Health and Environmental Sciences Institute's International Cell Therapy Committee [6]. This in vitro method offers superior detection sensitivity compared to conventional in vivo teratoma assays.
Sample Preparation
Culture Conditions for Maximum hPSC Recovery
Assessment of Pluripotent Cell Growth
Calculation of Detection Sensitivity
The following workflow diagram illustrates the complete process from cell preparation to final assessment:
Figure 2: Experimental workflow for assessing PluriSIn 1 efficacy in teratoma prevention. The process begins with preparation of hPSC-derived cell populations, proceeds through PluriSIn 1 treatment, and evaluates residual teratoma risk through highly efficient culture assays and colony scoring.
Successful implementation of PluriSIn 1 in therapeutic development requires strategic integration into existing cell manufacturing processes. The optimal approach involves incorporating PluriSIn 1 treatment as a final purification step before formulation of the cell product. This positioning ensures maximum safety while minimizing impact on the differentiation process itself. For suspension-based differentiation protocols, treatment should occur after final harvest and before cryopreservation or formulation. For adherent differentiation systems, treatment should be applied after the final differentiation stage when cells are in suspension during the harvest process.
Critical considerations for manufacturing integration include:
The transition of PluriSIn 1 from research to clinical application requires careful attention to safety profiling and regulatory requirements. Key considerations include:
Regulatory strategies should align with emerging guidelines for hPSC-based therapies, including recommendations from the Health and Environmental Sciences Institute's International Cell Therapy Committee [6]. These emphasize the importance of sensitive detection methods for residual undifferentiated hPSCs and validation of elimination strategies.
While PluriSIn 1 represents a promising chemical approach to teratoma prevention, researchers should consider several limitations:
The rapidly advancing field of hPSC safety has produced innovative alternatives including genome-edited orthogonal safeguards that enable inducible elimination of either undifferentiated cells specifically or the entire cell product if needed [1]. These approaches offer potentially higher specificity but involve more complex manufacturing and regulatory pathways.
PluriSIn 1 represents a highly effective and practical approach to mitigating the critical teratoma risk associated with hPSC-based therapies. Through its specific inhibition of SCD1 and targeted disruption of lipid metabolism in pluripotent cells, it achieves remarkable selectivity in eliminating undifferentiated hPSCs while sparing differentiated progeny. The compound's efficacy across multiple experimental systems, including complete prevention of teratoma formation in vivo, positions it as a valuable tool for enhancing the safety profile of regenerative medicine applications.
The experimental protocols outlined here provide researchers with standardized methods for implementing PluriSIn 1 treatment and assessing its efficacy through sensitive in vitro assays. When properly integrated into cell manufacturing workflows and combined with appropriate quality control measures, PluriSIn 1 can significantly reduce the tumorigenic risk of hPSC-derived products. As the field advances, combination approaches leveraging both chemical and genetic safety strategies may offer the highest assurance of safety for clinical applications.
PluriSIn 1 (also known as NSC 14613) represents a breakthrough in stem cell research as a selective inhibitor that specifically targets human pluripotent stem cells (hPSCs) while sparing differentiated and progenitor cells. Discovered through a high-throughput screen of over 52,000 small molecules, this compound addresses one of the most significant challenges in regenerative medicine: preventing teratoma formation from residual undifferentiated cells in stem cell-based therapies. PluriSIn 1 functions as a potent inhibitor of stearoyl-CoA desaturase (SCD1), the key enzyme in the oleic acid biosynthesis pathway, revealing a previously unrecognized dependence of pluripotent cells on specific lipid metabolism pathways for their survival and function [1] [2].
The unique value of PluriSIn 1 lies in its ability to induce selective apoptosis in pluripotent cells through a mechanism involving endoplasmic reticulum (ER) stress, protein synthesis attenuation, and subsequent programmed cell death. This specificity makes it an invaluable tool for enhancing the safety profile of stem cell-based applications by systematically eliminating potentially tumorigenic cells from differentiated cultures. Research applications span from basic investigations of pluripotency mechanisms to translational quality control measures in cell therapy development, positioning PluriSIn 1 as a critical component in the stem cell research toolkit [1] [2].
PluriSIn 1 (NSC 14613) is a small molecule with the chemical name N'-phenylpyridine-4-carbohydrazide and a molecular weight of 213.24 g/mol (CAS No. 91396-88-2). The compound appears as a solid with limited solubility in aqueous solutions but demonstrates good solubility in organic solvents, including ≥15.67 mg/mL in ethanol (with gentle warming and ultrasonic treatment) and ≥6.75 mg/mL in DMSO. The canonical SMILES representation is O=C(c1ccncc1)NNc1ccccc1, reflecting its structural characteristics as a derivative of N-acyl phenylhydrazine. For laboratory use, PluriSIn 1 is typically supplied as a powder that should be stored at -20°C, with solutions in DMSO recommended for short-term use only to maintain stability and efficacy [1].
PluriSIn 1 exerts its selective effect on pluripotent stem cells through specific inhibition of stearoyl-CoA desaturase (SCD1), the rate-limiting enzyme in the biosynthesis of oleic acid from saturated fatty acids. This inhibition creates a critical metabolic vulnerability in hPSCs by disrupting the balance between saturated and monounsaturated fatty acids, leading to accumulation of palmitate and stearate while depleting cellular oleate levels. The resulting lipotoxicity triggers a cascade of cellular events including ER stress, impaired protein synthesis, and ultimately apoptosis specifically in pluripotent cells [1] [2].
The unique dependence of hPSCs on SCD1 activity and oleate production distinguishes them from differentiated cell types, which appear to utilize alternative metabolic pathways or exhibit greater flexibility in lipid metabolism. This fundamental difference in metabolic requirements forms the basis for the selective toxicity of PluriSIn 1 toward pluripotent cells while leaving various progenitor and differentiated cells unaffected, as demonstrated in studies involving a wide array of human somatic cell types [2].
Table 1: Key Characteristics of PluriSIn 1
| Property | Specification |
|---|---|
| Chemical Name | N'-phenylpyridine-4-carbohydrazide |
| CAS Number | 91396-88-2 |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| Target | Stearoyl-CoA desaturase (SCD1) |
| Primary Mechanism | Inhibition of oleic acid biosynthesis |
| Physical Form | Solid |
| Solubility | ≥6.75 mg/mL in DMSO; ≥15.67 mg/mL in EtOH |
| Storage Conditions | -20°C |
The most significant application of PluriSIn 1 lies in preventing teratoma formation from residual undifferentiated cells in stem cell-based therapies. Research demonstrates that treatment of differentiated hPSC cultures with PluriSIn 1 effectively eliminates tumorigenic pluripotent cells while preserving the functionality of differentiated populations. This application is particularly valuable for enhancing the safety profile of cell populations destined for transplantation, where even small numbers of residual undifferentiated cells could pose significant tumorigenic risks. In proof-of-concept studies, application of PluriSIn 1 prevented teratoma formation from tumorigenic undifferentiated cells in animal models, highlighting its potential for clinical translation [2].
Beyond its practical applications, PluriSIn 1 serves as a valuable research tool for investigating the metabolic dependencies of pluripotent stem cells. The discovery of its mechanism revealed the previously unrecognized critical role of lipid metabolism in maintaining pluripotency and cell survival. Researchers can utilize PluriSIn 1 to probe the relationship between oleate synthesis, ER stress, and pluripotent cell viability, offering insights into fundamental biological processes that distinguish pluripotent from differentiated cells. The compound has also demonstrated cytotoxicity toward mouse blastocysts, suggesting that the dependence on oleate metabolism represents a fundamental characteristic of the pluripotent state across species [1] [2].
Table 2: Research Applications of PluriSIn 1
| Application Area | Specific Use | Expected Outcome |
|---|---|---|
| Cell Therapy Safety | Elimination of residual undifferentiated cells from differentiated populations | Reduced teratoma risk in transplantation |
| Basic Research | Investigation of lipid metabolism in pluripotency | Understanding metabolic dependencies of hPSCs |
| Quality Control | Screening for undifferentiated cells in master cell banks | Enhanced safety profiling of cell stocks |
| Developmental Biology | Studying early embryonic development | Insights into metabolic requirements of pluripotency |
Stock Solution Preparation:
Working Solution Preparation:
Critical Considerations:
Pre-treatment Assessment:
Timing and Duration of Treatment:
Dose Optimization:
The following examples demonstrate how PluriSIn 1 treatment can be integrated into established differentiation protocols:
For Neural Differentiation (based on midbrain organoid protocols [3]):
For Osteogenic Differentiation:
Diagram 1: Experimental workflow for PluriSIn 1 application in stem cell differentiation protocols. The treatment window during days 5-14 corresponds to intermediate differentiation stages when pluripotent cells become vulnerable but differentiated progenitors are established.
Flow Cytometry Analysis:
Immunofluorescence Staining:
Teratoma Assay:
Functional Assessment of Differentiated Cells:
For research applications, PluriSIn 1 should be obtained from reputable suppliers that provide certificate of analysis including purity assessment (typically >95% by HPLC), identity confirmation (NMR or mass spectrometry), and endotoxin testing. Maintain detailed records of product sourcing, batch numbers, and quality documentation to ensure experimental reproducibility. When developing protocols for therapeutic applications, implement more stringent quality control measures following Good Manufacturing Practice (GMP) guidelines, including validation of sterility, mycoplasma absence, and comprehensive stability studies [7] [1].
All research involving human stem cells must adhere to international guidelines such as the International Society for Stem Cell Research (ISSCR) Standards and local institutional regulations. Key considerations include:
When planning translational applications, engage early with regulatory authorities to address requirements for cell therapy products, including comprehensive safety profiling, potency assays, and rigorous documentation of manufacturing processes.
Insufficient Elimination of Pluripotent Cells:
Excessive Toxicity to Differentiated Cells:
Precipitation in Culture Medium:
For each new differentiation protocol or cell line, conduct systematic optimization of PluriSIn 1 application:
Document optimization experiments thoroughly, including all control conditions and quantitative assessments of both pluripotent cell elimination and differentiated cell preservation.
PluriSIn 1 represents a powerful tool for enhancing the safety and quality of stem cell differentiation protocols by selectively targeting residual pluripotent cells based on their unique metabolic dependencies. Through inhibition of SCD1 and disruption of oleate biosynthesis, this compound induces specific apoptosis in undifferentiated cells while sparing properly differentiated populations. The application notes and protocols detailed herein provide researchers with a comprehensive framework for implementing PluriSIn 1 treatment in various differentiation systems, along with appropriate quality control measures to validate effectiveness. As stem cell therapies continue to advance toward clinical application, integration of safety measures such as PluriSIn 1 treatment will be essential for mitigating tumorigenic risk and fulfilling the therapeutic potential of regenerative medicine.
The advancement of human pluripotent stem cell (hPSC)-based therapies represents a revolutionary approach in regenerative medicine, but carries significant challenges. The most critical limitation is the tumorigenic risk posed by residual undifferentiated cells that may remain after differentiation protocols. These persistent pluripotent cells can form teratomas—benign tumors containing multiple tissue types—when transplanted into host tissues, compromising both safety and therapeutic efficacy. This fundamental safety concern has hindered the clinical translation of hPSC technologies for conditions ranging from Parkinson's disease to myocardial infarction [1] [2].
PluriSIn 1 (also known as NSC 14613) emerged from a groundbreaking high-throughput screen of over 52,000 small molecules conducted to address this specific challenge [1] [3]. This innovative research identified 15 pluripotent cell-specific inhibitors (PluriSIns), with PluriSIn 1 demonstrating the most selective cytotoxicity toward undifferentiated hPSCs. Subsequent mechanistic investigations revealed that PluriSIn 1 functions as a potent inhibitor of stearoyl-CoA desaturase (SCD1), the key enzyme in oleic acid biosynthesis [1]. This discovery uncovered a previously unrecognized metabolic vulnerability of pluripotent stem cells—their unique dependence on endogenous oleate production—providing a powerful approach to selectively eliminate these cells while sparing differentiated progeny [3].
The strategic elimination of residual undifferentiated cells using PluriSIn 1 represents a promising approach to enhance the safety profile of hPSC-derived products for clinical applications. This document provides comprehensive application notes and detailed protocols to facilitate the implementation of PluriSIn 1 in research settings aimed at advancing stem cell therapy safety standards.
PluriSIn 1 exerts its selective cytotoxic effects through specific inhibition of stearoyl-CoA desaturase (SCD1), the rate-limiting enzyme that catalyzes the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs). This conversion is particularly essential for generating oleic acid (18:1n-9) from stearic acid (18:0) [1] [4]. Pluripotent stem cells display a unique metabolic dependence on this pathway that distinguishes them from differentiated cell types. Research has demonstrated that hPSCs maintain high SCD1 activity and are particularly vulnerable to inhibition of oleate biosynthesis, while various progenitor and differentiated cells remain unaffected [3].
The molecular events triggered by PluriSIn 1 treatment unfold through a sequential mechanism. Following SCD1 inhibition, hPSCs experience a rapid depletion of oleate levels coupled with concurrent accumulation of saturated fatty acids, particularly stearate and palmitate [5]. This altered lipid equilibrium induces severe endoplasmic reticulum (ER) stress, as saturated fatty acids disrupt ER membrane fluidity and impair proper protein folding capacity. The unresolved ER stress triggers the unfolded protein response (UPR), leading to a significant attenuation of global protein synthesis (approximately 30% reduction at 20 μM) [1] [4]. When the adaptive UPR fails to restore ER homeostasis, the pathway progresses to activation of the mitochondrial apoptosis cascade, ultimately resulting in selective elimination of undifferentiated hPSCs [1].
The following diagram illustrates the sequential molecular mechanism through which PluriSIn 1 selectively targets hPSCs:
This metabolic vulnerability appears to be fundamental to the pluripotent state, as PluriSIn 1 also demonstrates cytotoxicity toward mouse blastocysts and prevents teratoma formation from tumorigenic undifferentiated cells [1] [3]. The specificity of this mechanism enables the selective elimination of undifferentiated hPSCs while preserving differentiated derivatives, addressing a critical safety concern in regenerative medicine applications.
The efficacy of PluriSIn 1 is concentration-dependent, with a well-defined window for selective elimination of undifferentiated hPSCs. Based on comprehensive experimental data, the following table summarizes the optimal concentration ranges for different applications:
Table 1: PluriSIn 1 Concentration Guidelines for Various Applications
| Application Context | Recommended Concentration | Treatment Duration | Key Outcomes | Supporting Evidence |
|---|---|---|---|---|
| hPSC Selective Elimination | 20 μM | 24 hours | ~65% decrease in SCD1 activity; ~30% decrease in protein synthesis; induces apoptosis in hPSCs [4] | [1] [4] |
| Teratoma Prevention | 20 μM | 24 hours prior to transplantation | Complete prevention of teratoma formation in mouse model [2] | [1] [2] |
| iPS-Derived Cardiomyocyte Preparation | 20 μM | 1-4 days | Eliminates Nanog-positive cells without increasing apoptosis in differentiated cardiomyocytes [2] | [2] |
| SCD1 Activity Assay | 20 μM | 12 hours pretreatment | ~65% decrease in conversion of stearic acid to oleic acid [4] | [4] |
The selective action of PluriSIn 1 across different cell types highlights its value for eliminating residual undifferentiated cells:
Table 2: Cell Type-Specific Responses to PluriSIn 1 Treatment
| Cell Type | Response to PluriSIn 1 (20 μM) | Key Observations | References |
|---|---|---|---|
| Undifferentiated hPSCs | Cytotoxic; induces apoptosis | ER stress, protein synthesis attenuation, cell death within 24 hours | [1] [3] |
| Differentiated Progeny | No significant toxicity | Various differentiated cell types remain viable and functional | [1] [2] |
| iPS-Derived Cardiomyocytes | No increased apoptosis | Maintain expression of cardiac markers (cTnI, α-MHC, MLC-2v) | [2] |
| Mouse Blastocysts | Cytotoxic | Demonstrates conservation across species | [1] |
The concentration of 20 μM consistently emerges as the optimal dose across multiple experimental systems and cell lines, achieving maximal hPSC elimination while preserving differentiated cells. Treatment duration can be adjusted from 24 hours to 4 days depending on the proportion of undifferentiated cells present, with longer treatments recommended for cultures with higher percentages of residual pluripotent cells [2].
PluriSIn 1 (CAS 91396-88-2) has a molecular weight of 213.24 g/mol and is typically supplied as a white to light yellow powder [6]. For optimal stability, the compound should be stored frozen at -20°C [6] [5].
Standard Stock Solution Preparation:
Working Solution Preparation:
This protocol is optimized for selective elimination of undifferentiated hPSCs from mixed cultures containing both pluripotent and differentiated cells:
Pre-treatment Culture Conditions:
Treatment Procedure:
Post-treatment Assessment:
To directly monitor the enzymatic inhibition of SCD1 following PluriSIn 1 treatment:
The risk of teratoma formation from residual undifferentiated cells remains a significant barrier to clinical application of hPSC-derived products. The following workflow illustrates the strategic implementation of PluriSIn 1 treatment to mitigate this risk:
Experimental evidence demonstrates that treatment of induced pluripotent stem cell derivates (iPSD) with 20 μM PluriSIn 1 for 24 hours prior to transplantation completely prevents tumor formation in a mouse myocardial infarction model [2]. This treatment protocol effectively eliminates Nanog-positive cells (a marker of pluripotency and tumorigenicity) while preserving differentiated cardiomyocytes that maintain expression of cardiac-specific markers including cardiac troponin I (cTnI), α-MHC, and MLC-2v [2]. The treated iPS-derived cardiomyocytes retain their ability to engraft and survive in infarcted myocardium, supporting cardiac regeneration without tumor risk.
For researchers deriving cardiomyocytes from hPSCs for regenerative medicine applications, PluriSIn 1 can be incorporated at specific stages to enhance safety:
Timing of Treatment:
Quality Assessment:
Pre-transplantation Treatment:
Researchers may encounter several technical challenges when implementing PluriSIn 1 treatment. The following table addresses common issues and recommended solutions:
Table 3: Troubleshooting Guide for PluriSIn 1 Applications
| Problem | Potential Cause | Recommended Solution | Preventive Measures |
|---|---|---|---|
| Incomplete hPSC Elimination | Suboptimal concentration; insufficient treatment duration | Increase treatment duration to 2-4 days; verify stock solution concentration | Confirm solvent compatibility; use fresh stock solutions |
| Toxicity to Differentiated Cells | Excessive concentration; prolonged exposure | Titrate concentration (15-25 μM range); reduce treatment duration to 24 hours | Validate cell-type specific tolerance; include appropriate controls |
| Poor Solubility | Improper solvent; storage conditions | Warm stock solution gently; use fresh DMSO; sonicate if necessary | Prepare fresh stock solutions; avoid repeated freeze-thaw cycles |
| Variable Efficacy Between Cell Lines | Line-specific metabolic differences | Conduct dose-response curve (10-30 μM) for new cell lines | Pre-validate efficacy for specific hPSC lines |
PluriSIn 1 represents a significant advancement in addressing the critical safety challenge of tumorigenic risk in hPSC-based therapies. Through its specific inhibition of SCD1 and exploitation of a unique metabolic vulnerability in pluripotent cells, this compound enables the selective elimination of undifferentiated cells while preserving differentiated progeny. The protocols and application notes provided in this document offer researchers a comprehensive framework for implementing this technology across various experimental and preclinical contexts.
The concentration of 20 μM with treatment durations of 1-4 days has been consistently validated across multiple studies for effective hPSC elimination and teratoma prevention. By incorporating PluriSIn 1 treatment into standard differentiation protocols and pre-transplantation procedures, researchers can significantly enhance the safety profile of hPSC-derived products, accelerating progress toward clinical applications in regenerative medicine.
PluriSIn 1 (NSC 14613) is a small molecule inhibitor that selectively induces apoptosis in human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), by targeting stearoyl-CoA desaturase (SCD1) [1]. This makes it a valuable tool for reducing the risk of teratoma formation in stem cell-based therapies.
The table below summarizes the core experimental conditions and effects of PluriSIn 1 treatment as established in key studies.
| Application Context | Recommended Concentration | Treatment Duration | Key Effects & Outcomes | Safety Profile on Differentiated Cells |
|---|
| Elimination of Undifferentiated iPS Cells (in vitro) [2] | 20 µM | 1 to 4 days | → Induces apoptosis in Nanog-positive cells within 24 hours [2]. → Diminishes Nanog-positive cells after 4 days [2]. → Downregulates mRNA and protein levels of the pluripotency marker Nanog [2]. | iPS-derived cardiomyocytes (CMs) remained viable and retained expression of cardiac markers (cTnI, α-MHC, MLC-2v) [2]. | | Prevention of Teratoma Formation (in vivo) [2] | 20 µM (pre-treatment in vitro) | 4 days (pre-treatment prior to transplantation) | → Prevents tumor formation upon transplantation of iPS derivates (iPSD) into mouse myocardium [2]. → DMSO-treated control cells readily formed tumors [2]. | PluriSIn 1-treated iPS-derived CMs successfully engrafted and survived in the infarcted mouse myocardium [2]. | | General hPSC Clearance (in vitro) [1] | Not specified in detail | 24 hours | → Selectively eliminates human pluripotent stem cells (hPSCs) [1]. → Induces ER stress, attenuates protein synthesis, and triggers apoptosis in hPSCs [1]. | A large array of progenitor and differentiated cells were spared [1]. |
This protocol is adapted from work demonstrating the efficacy of PluriSIn 1 in a cardiac differentiation model.
1. Cell Culture and Differentiation
2. PluriSIn 1 Treatment
3. Outcome Assessment
This protocol is based on the foundational study that identified PluriSIn 1 through a high-throughput screen.
1. Cell Culture
2. PluriSIn 1 Treatment
3. Outcome Assessment
PluriSIn 1 specifically inhibits the enzyme stearoyl-CoA desaturase 1 (SCD1), which is the key enzyme in the biosynthesis of oleic acid (a monounsaturated fatty acid) from saturated fatty acids [1]. This inhibition disrupts lipid metabolism, which is uniquely critical for the survival of pluripotent stem cells.
The following diagram illustrates the sequence of cellular events triggered by PluriSIn 1 in hPSCs:
This mechanism reveals a critical vulnerability of hPSCs—their unique dependence on oleate biosynthesis for survival [1]. Differentiated cells, being less reliant on this specific metabolic pathway, are largely unaffected by SCD1 inhibition.
PluriSIn 1 is a well-characterized tool that leverages a metabolic vulnerability in pluripotent stem cells. The standardized treatment with 20 µM PluriSIn 1 for 1-4 days effectively clears undifferentiated cells from culture, significantly enhancing the safety profile of stem cell-derived products intended for therapeutic use [2] [1].
Stearoyl-CoA desaturase 1 (SCD1) is a central metabolic enzyme that catalyzes the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), primarily palmitic acid (16:0) to palmitoleic acid (16:1) and stearic acid (18:0) to oleic acid (18:1). This Δ9-desaturation reaction represents a critical control point in lipid metabolism, influencing membrane fluidity, lipid storage, and signaling pathways. Recent research has revealed that SCD1 is overexpressed in various cancer types and exhibits particularly high activity in cancer stem cells (CSCs), making it an attractive therapeutic target for eliminating tumor-initiating populations [1] [2] [3].
PluriSin#1 is a small molecule inhibitor that specifically targets SCD1 enzymatic activity. Its discovery emerged from screening efforts aimed at identifying compounds that selectively eliminate pluripotent stem cells while sparing differentiated counterparts. The compound exerts its effects by binding to SCD1 and inhibiting its desaturase function, leading to an intracellular lipid imbalance characterized by accumulated saturated fatty acids and depleted monounsaturated fatty acids. This imbalance triggers endoplasmic reticulum (ER) stress, activates the unfolded protein response, and ultimately induces apoptosis in SCD1-dependent cells [4]. The unique vulnerability of CSCs to SCD1 inhibition appears to stem from their heightened reliance on monounsaturated fatty acids for maintenance of stemness pathways, particularly Wnt/β-catenin and NOTCH signaling [1] [3].
Cancer Stem Cell Enrichment Protocol:
Inhibitor Handling and Administration:
MTT Viability Assay Protocol:
Table 1: Viability Assessment of CSCs vs. Bulk Cancer Cells After PluriSin#1 Treatment
| Cell Type | PluriSin#1 IC₅₀ (μM) | Treatment Duration | Reduction in Viability | Study |
|---|---|---|---|---|
| Colon CSCs | 0.5-2.5 | 48-72 hours | 70-90% | [1] |
| Colon BCCs | >50 | 48-72 hours | <20% | [1] |
| Liver CSCs | 1-5 | 48 hours | 60-80% | [3] |
| iPSCs | 5-20 | 24-96 hours | 80-95% | [4] |
| Differentiated Cells | >50 | 96 hours | <10% | [4] |
Annexin V/PI Staining Protocol:
Table 2: Apoptotic Response in CSCs vs. Bulk Cancer Cells After SCD1 Inhibition
| Cell Type | Treatment | Early Apoptosis | Late Apoptosis | Cleaved Caspase-3 | Study |
|---|---|---|---|---|---|
| Colon CSCs | Vehicle | 2-5% | 1-3% | Baseline | [1] |
| Colon CSCs | PluriSin#1 10μM | 25-40% | 15-30% | Strong increase | [1] |
| Colon BCCs | Vehicle | 3-6% | 2-4% | Baseline | [1] |
| Colon BCCs | PluriSin#1 10μM | 5-10% | 3-7% | Minimal change | [1] |
| iPSCs | PluriSin#1 20μM | 30-50% | 20-40% | Strong increase | [4] |
Quantitative RT-PCR Analysis of Stemness Genes:
Western Blot Analysis of Signaling Proteins:
The selective vulnerability of CSCs to SCD1 inhibition stems from disruption of key signaling pathways essential for stemness maintenance. The molecular mechanisms involve coordinated regulation of Wnt/β-catenin and NOTCH signaling, both critical for CSC self-renewal and survival.
Diagram 1: Molecular mechanism of PluriSin#1-induced CSC elimination. SCD1 inhibition disrupts key stemness pathways through MUFA depletion and SFA accumulation, leading to ER stress and apoptosis.
The temporal sequence of signaling disruption begins with early downregulation of Notch1 and AXIN2 (within 24 hours), followed by coordinated suppression of downstream Wnt and NOTCH target genes. This precedes morphological changes and apoptosis, which typically manifest after 48 hours of treatment [1]. The decreased nuclear accumulation of β-catenin observed after SCD1 inhibition further confirms the disruption of Wnt signaling, which is essential for CSC maintenance [3].
Animal Model Protocol for CSC Tumorigenicity:
Table 3: In Vivo Tumorigenicity of PluriSin#1-Treated CSCs in Mouse Models
| Cell Type | Treatment | Tumor Incidence | Tumor Latency | Survival Rate | Study |
|---|---|---|---|---|---|
| iPSCs | Vehicle | 6/6 (100%) | 2 weeks | 0% (8 weeks) | [4] |
| iPSCs | PluriSin#1 | 0/6 (0%) | No tumors | 100% (8 weeks) | [4] |
| Colon CSCs | Vehicle | 5/5 (100%) | 3-4 weeks | 0% (12 weeks) | [1] |
| Colon CSCs | MF-438 | 0/6 (0%) | No tumors | 100% (12 weeks) | [1] |
| Liver CSCs | Vehicle | 10/10 (100%) | 4 weeks | N/R | [3] |
| Liver CSCs | PluriSin#1 | 2/10 (20%) | 8-10 weeks | N/R | [3] |
The PluriSin#1 SCD1 activity assay extends beyond basic target validation to several translational applications:
The PluriSin#1 SCD1 activity assay provides a robust, reproducible method for selectively targeting cancer stem cells through metabolic disruption. The protocol leverages the differential dependence of CSCs on SCD1-mediated lipid desaturation, enabling selective elimination of tumor-initiating cells while sparing bulk cancer populations and normal differentiated cells. When properly implemented with appropriate controls and validation methods, this approach offers valuable insights into CSC biology and presents promising therapeutic opportunities for preventing tumor recurrence and metastasis. The comprehensive assessment of SCD1 inhibition across in vitro and in vivo models detailed in these application notes will facilitate standardized implementation across research laboratories and accelerate therapeutic development targeting this critical CSC vulnerability.
Cancer stem cells (CSCs) represent a small subpopulation within tumors that possess self-renewal capacity, differentiation potential, and enhanced resistance to conventional therapies. These cells are considered responsible for tumor recurrence and metastasis, making them critical targets for therapeutic development. The sphere formation assay has emerged as a fundamental functional method for identifying, enriching, and studying CSCs in vitro. This technique exploits the inherent ability of stem cells to survive and proliferate under anchorage-independent, serum-free conditions that favor the selective expansion of the stem cell compartment while inducing apoptosis in differentiated tumor cells. [1] [2]
The sphere formation assay was originally developed for neural stem cells more than two decades ago and has since been adapted for studying CSCs across various cancer types, including carcinomas of the liver, colon, breast, lung, and pancreas. When cultured in non-adherent conditions with specific growth factors, CSCs form three-dimensional spherical structures known as tumor spheres or pulmospheres, mammospheres, and colospheres depending on the tissue of origin. These spheres exhibit key stem cell properties, including expression of CSC markers, self-renewal capacity, and enhanced tumorigenicity in immunodeficient animals. The assay serves as a valuable tool for both quantifying stem cell frequency and expanding CSC populations for downstream applications. [2] [3]
PluriSIn 1 is a small molecule inhibitor that selectively targets stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids. Recent research has revealed that CSCs from various cancer types, including liver, colon, and ovarian cancers, exhibit elevated SCD1 expression compared to bulk cancer cells. This metabolic difference creates a therapeutic window where SCD1 inhibition selectively targets CSCs while sparing bulk tumor populations. The mechanism underlying this selective vulnerability involves SCD1's essential role in maintaining CSC signaling pathways, particularly Wnt/β-catenin and NOTCH signaling, which are critical for stem cell maintenance. Through inhibition of SCD1, PluriSIn 1 disrupts these signaling networks, inducing apoptotic cell death specifically in the CSC compartment. [1] [4]
Table 1: Essential Reagents for Sphere Formation Assays
| Category | Specific Reagents | Purpose | Typical Concentration |
|---|---|---|---|
| Basal Medium | DMEM/F12 | Nutrient foundation | 1X |
| Supplements | B27 Supplement | Serum replacement | 1X-2% |
| Growth Factors | Human recombinant EGF | Promotes proliferation | 20 ng/mL |
| Growth Factors | Human recombinant bFGF/FGF-2 | Supports stemness | 10-20 ng/mL |
| Attachment Prevention | Poly-HEMA or Methylcellulose | Prevents adhesion | 1% or coating |
| Enzymes | Collagenase IV, Hyaluronidase | Tissue dissociation | 1.5 mg/mL, 20 μg/mL |
| Inhibitors | PluriSIn 1 | SCD1 inhibition | 20 μM |
| Antibiotics | Penicillin/Streptomycin | Prevents contamination | 100 IU/mL, 100 μg/mL |
Prepare complete sphere culture medium by supplementing DMEM/F12 with:
For primary cancer cells, additional supplements may be required:
Table 2: PluriSIn 1 Treatment Parameters for Different Cancer Types
| Cancer Type | Cell Model | PluriSIn 1 Concentration | Treatment Duration | Key Outcomes |
|---|---|---|---|---|
| Liver Cancer | Huh7, Hep3B | 20 μM | 48 hours | Impaired sphere formation, reduced β-catenin nuclear accumulation |
| Colon Cancer | HT29, SW480, HCT116, HCT15 | 20 μM (or dose response) | 24-48 hours | Selective CSC apoptosis, suppressed Wnt and NOTCH signaling |
| General CSC | Primary cultures | 20 μM | 48-96 hours | Dose-dependent reduction in sphere formation efficiency |
Capture bright-field images of spheres using an inverted microscope at 4×, 10×, and 20× magnifications.
Count spheres meeting size criteria (typically >50 μm or >100 μm in diameter) using automated cell counters or manual counting with image analysis software.
Calculate sphere forming efficiency (SFE) using the formula:
SFE (%) = (Number of spheres counted / Number of cells initially plated) × 100 [1] [5] [3]
Measure the diameter of each sphere using microscopy with calibrated software.
Calculate SSS using the formula:
SSS = Vsum / N = (π/6N) × Σ(Di³)
Where:
Table 3: Key Parameters for Evaluating PluriSIn 1 Effects in Sphere Assays
| Parameter | Calculation Method | Biological Interpretation |
|---|---|---|
| Sphere Forming Efficiency (SFE) | (Spheres counted / Cells plated) × 100 | Measures frequency of sphere-initiating cells |
| Standardized Sphere Score (SSS) | (π/6N) × Σ(Di³) | Integrates sphere number and size; reflects proliferative capacity |
| Size Distribution | Percentage in size categories (40-80 μm, 80-120 μm, >120 μm) | Indicates proliferation potential of initiating cells |
| Serial Passaging Capacity | SFE at each passage relative to initial | Measures self-renewal capability |
| IC50 Value | PluriSIn 1 concentration causing 50% reduction in SFE or SSS | Potency of SCD1 inhibition |
The sphere formation assay represents a robust methodology for investigating cancer stem cell biology and evaluating potential CSC-targeting compounds such as PluriSIn 1. Through selective inhibition of SCD1, PluriSIn 1 disrupts key signaling pathways essential for CSC maintenance, providing a promising therapeutic strategy for targeting the therapy-resistant cell population within tumors. The protocols detailed in these application notes provide researchers with comprehensive methodologies for implementing sphere formation assays and applying them to SCD1 inhibition studies, facilitating the development of novel approaches for cancer treatment targeting the CSC compartment.
PluriSIn 1 (also known as NSC 14613) is a pluripotent cell-specific inhibitor that selectively induces cell death in undifferentiated human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), while sparing differentiated cell types. This small molecule inhibitor targets stearoyl-CoA desaturase (SCD1), a key enzyme in the oleic acid biosynthesis pathway, highlighting a previously unrecognized dependency of pluripotent stem cells on specific lipid metabolism pathways for survival. The ability of PluriSIn 1 to selectively eliminate undifferentiated stem cells addresses a critical safety challenge in regenerative medicine: preventing teratoma formation from residual undifferentiated cells in hPSC-derived therapeutic products. [1] [2] [3]
The transition from laboratory research to clinical applications of hPSC-based therapies has been hampered by the risk of teratoma formation, which represents a significant barrier to broader clinical implementation. Although current differentiation protocols can generate high percentages of target cells (>85% cardiomyocytes in some protocols), even small numbers of residual undifferentiated cells can form tumors upon transplantation. PluriSIn 1 emerged from a high-throughput screen of chemical libraries specifically designed to identify compounds that exploit unique vulnerabilities of pluripotent stem cells, offering a pharmacological approach to enhance the safety profile of stem cell therapies without genetic manipulation. [1] [2]
PluriSIn 1 functions as a potent inhibitor of stearoyl-CoA desaturase (SCD1), the rate-limiting enzyme that catalyzes the conversion of saturated fatty acids (stearoyl-CoA and palmitoyl-CoA) to monounsaturated fatty acids (oleate and palmitoleate). This conversion is essential for maintaining proper membrane fluidity and lipid composition in cells. Inhibition of SCD1 by PluriSIn 1 causes a metabolic imbalance characterized by accumulation of saturated fatty acids (stearate and palmitate) and depletion of monounsaturated fatty acids (particularly oleate). This imbalance triggers a cascade of cellular stress responses ultimately leading to selective cell death in pluripotent stem cells. [1] [3] [4]
The molecular cascade initiated by PluriSIn 1 can be visualized through the following pathway:
The biochemical imbalance created by SCD1 inhibition triggers endoplasmic reticulum (ER) stress in pluripotent stem cells due to disrupted lipid homeostasis affecting membrane composition and protein folding capacity. This ER stress leads to subsequent attenuation of protein synthesis (approximately 30% reduction) and generation of reactive oxygen species (ROS). The accumulated ROS activates the mitochondrial apoptosis pathway, which pluripotent stem cells are particularly vulnerable to due to their "high mitochondrial priming" state. This heightened priming means hPSCs have a lower threshold for apoptosis induction compared to differentiated cells, making them selectively sensitive to PluriSIn 1. The execution of apoptosis involves characteristic morphological changes including membrane shrinkage, chromatin condensation, and eventual cell death without eliciting inflammatory responses typically associated with other cell death modalities. [1] [3] [4]
Research demonstrates that PluriSIn 1 induces rapid and selective cytotoxicity specifically in undifferentiated pluripotent stem cells while sparing differentiated derivatives. Treatment with 20 μM PluriSIn 1 for 24 hours significantly induces apoptosis in Nanog-positive cells, with approximately 65% reduction in SCD1 enzyme activity observed in hPSCs. After 4 days of treatment, PluriSIn 1 completely eliminates Nanog-positive stem cells from mixed cultures as confirmed by dramatic reduction in both mRNA (approximately 16-fold downregulation) and protein levels of Nanog, a key pluripotency marker. TUNEL staining combined with Nanog immunofluorescence confirmed that PluriSIn 1 specifically induces apoptosis in the Nanog-positive population while leaving differentiated cells unaffected. [2] [4]
The most significant therapeutic application of PluriSIn 1 is its ability to prevent teratoma formation from residual undifferentiated cells in transplantation models. In a mouse model of myocardial infarction, intramyocardial injection of DMSO-treated iPS derivates (iPSD) resulted in 100% tumor incidence (6/6 mice) within two weeks post-transplantation. These tumors exhibited strong Nanog expression, confirming their origin from undifferentiated cells. In striking contrast, zero tumors (0/6 mice) developed in animals receiving PluriSIn 1-treated iPSD, demonstrating complete prevention of teratoma formation. Importantly, the PluriSIn 1-treated iPS-derived cardiomyocytes maintained their ability to engraft and survive in the infarcted myocardium, indicating that the compound selectively eliminates undifferentiated cells without compromising the viability of the desired differentiated cell population. [2]
Table 1: In Vitro PluriSIn 1 Treatment Protocol for Eliminating Undifferentiated Stem Cells
| Parameter | Specification | Notes |
|---|---|---|
| Working Concentration | 20 μM | Optimal for selective elimination without affecting differentiated cells |
| Treatment Duration | 24 hours to 4 days | 24 hours sufficient for apoptosis induction; 4 days for complete elimination |
| Vehicle Control | 0.1-0.2% DMSO | Match DMSO concentration in treatment groups |
| Cell Density | 50,000-100,000 cells per well (6-well plate) | Adjust based on specific cell type and growth rate |
| Preparation | Dissolve in DMSO at 50 mg/mL stock concentration | Further dilute in culture medium immediately before use |
| Culture Conditions | Standard hPSC culture conditions (37°C, 5% CO₂) | Maintain throughout treatment period |
The standard protocol begins with preparing a 50 mg/mL stock solution of PluriSIn 1 in DMSO, which can be stored at -20°C for up to 3 months. For treatment, dilute the stock solution in pre-warmed culture medium to achieve a final concentration of 20 μM, ensuring the DMSO concentration does not exceed 0.2%. Cells should be plated at an appropriate density (typically 50,000-100,000 cells per well in a 6-well plate) and allowed to attach overnight. Replace the culture medium with the PluriSIn 1-containing medium and incubate for the desired duration (24 hours for initial apoptosis induction, up to 4 days for complete elimination of undifferentiated cells). After treatment, cells can be analyzed by TUNEL assay for apoptosis detection, immunostaining for pluripotency markers (Nanog, Oct4), or processed for further differentiation and transplantation studies. [2] [4]
Table 2: SCD1 Enzyme Activity Measurement After PluriSIn 1 Treatment
| Step | Description | Conditions |
|---|---|---|
| Cell Plating | Plate cells at 50k-100k cells per well in 6-well plates | 24 hours before treatment |
| Treatment | Add 20 μM PluriSIn 1 or 0.2% DMSO control | Incubate 12 hours at 37°C, 5% CO₂ |
| Radioisotope Addition | Replace medium with medium containing 2.3 μM [1-¹⁴C] stearic acid | Incubate up to 4 hours |
| Lipid Extraction | Wash cells with PBS, add n-hexane:isopropanol (3:2 v:v) | Incubate 30 minutes at 37°C |
| Phase Separation | Add Folch solution (chloroform:methanol, 2:1 v:v) and water | Transfer organic phase for analysis |
| TLC Separation | Apply lipids to TLC plates with unlabeled standards | Run with chloroform:MeOH:AcH:DDW (90:8:1:0.8) |
| Quantification | Scrape spots, count radioactivity, calculate conversion rate | Express as pmol/min/10⁶ cells |
The SCD1 activity assay provides a direct measurement of PluriSIn 1 target engagement. Following the treatment and incubation with radiolabeled stearic acid, the lipid extraction process isolates cellular lipids which are then separated by thin-layer chromatography (TLC). The TLC plates are typically pre-treated with 10% silver nitrate and activated at 120°C for 60 minutes before use. After separation, the spots corresponding to stearic acid (substrate) and oleic acid (product) are identified using unlabeled carrier standards visualized under UV light after spraying with 2',7'-dichlorofluorescein solution. The scraped spots are subjected to scintillation counting, and SCD1 activity is calculated as the percentage conversion of substrate to product, normalized to cell number and time. [4]
Table 3: Chemical Properties and Handling of PluriSIn 1
| Property | Specification | Handling Requirements |
|---|---|---|
| Chemical Name | N'-phenylpyridine-4-carbohydrazide | Use in well-ventilated areas |
| CAS Number | 91396-88-2 | Document for regulatory compliance |
| Molecular Formula | C₁₂H₁₁N₃O | Standard chemical handling procedures |
| Molecular Weight | 213.24 g/mol | Calculate concentrations accurately |
| Purity | ≥99% (HPLC) | Verify upon receipt |
| Physical Form | White to yellow solid | Store in original container |
| Solubility | ≥15.67 mg/mL in EtOH; ≥6.75 mg/mL in DMSO | Sonication recommended for dissolution |
| Storage | -20°C (powder); -80°C (solutions) | Avoid repeated freeze-thaw cycles |
PluriSIn 1 has demonstrated excellent selectivity for pluripotent stem cells across multiple experimental systems. In direct comparisons, PluriSIn 1 treatment achieved complete elimination of undifferentiated cells while maintaining viability of various differentiated cell types including cardiomyocytes, smooth muscle cells, dopaminergic neurons, and CD34+ hematopoietic stem cells. This selective toxicity profile represents a significant advantage over broader cytotoxic agents that may damage the desired differentiated cell populations intended for therapeutic applications. The compound's specificity stems from the particular metabolic vulnerability of pluripotent stem cells, which exhibit heightened dependence on SCD1-mediated oleate production compared to differentiated cells. [2] [3] [4]
For in vivo applications, PluriSIn 1 can be formulated for administration using the following preparation protocol: Prepare a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline formulation to achieve a concentration of 5 mg/mL (23.45 mM). Add the solvents sequentially, ensuring the solution clarifies at each step before adding the next component. Heating to 37°C and brief sonication may be required to achieve complete dissolution. The prepared formulation should be used immediately for in vivo studies to ensure stability and reproducibility. For cell transplantation studies, cells can be pre-treated with PluriSIn 1 (20 μM for 24 hours) in vitro prior to transplantation, which has been shown to effectively prevent teratoma formation without compromising the engraftment potential of differentiated cells. [4]
To confirm successful PluriSIn 1-mediated purification of differentiated cell populations, include the following validation assays: (1) Quantitative PCR for pluripotency genes (Nanog, Oct4, Sox2) showing significant reduction (≥10-fold) in expression levels; (2) Flow cytometry for pluripotency surface markers (SSEA-4, TRA-1-60, TRA-1-81) demonstrating reduction to <0.1% positive cells; (3) Functional teratoma assay by transplanting up to 10⁶ treated cells into immunodeficient mice with monitoring for at least 12 weeks to confirm absence of tumor formation. [2]
The primary application of PluriSIn 1 is in enhancing the safety of hPSC-based therapies by removing tumorigenic undifferentiated cells from differentiated cell populations before transplantation. Studies have demonstrated its effectiveness in preventing teratoma formation from iPSC-derived cardiomyocytes transplanted into mouse myocardial infarction models, while maintaining the therapeutic benefits of the cardiomyocyte transplantation. Beyond cardiac applications, PluriSIn 1 has shown compatibility with various differentiated cell types including neural cells, pancreatic beta cells, and hepatic cells, indicating its broad utility across different regenerative medicine applications. [1] [2]
Additionally, PluriSIn 1 serves as a valuable research tool for studying lipid metabolism in pluripotent stem cells, investigating the relationship between metabolic pathways and pluripotency, and exploring novel mechanisms for selectively targeting stem-like cells in cancer. The discovery of PluriSIn 1 has highlighted the unique lipid metabolic requirements of pluripotent stem cells, opening new avenues for understanding the metabolic underpinnings of pluripotency and developing more sophisticated strategies for controlling stem cell fate and function. [1] [3]
PluriSIn 1 is a small-molecule inhibitor that selectively targets the oleic acid biosynthesis pathway in pluripotent stem cells. Its mechanism and experimental workflow can be visualized as follows:
This specific mechanism leads to several key experimental applications for improving the safety of stem cell-based therapies.
The tables below summarize the core experimental parameters and observed outcomes for using PluriSIn 1 in apoptosis induction.
Table 1: Protocol for Apoptosis Assay using PluriSIn 1 on Pluripotent Stem Cells
| Parameter | Specification | Purpose & Notes |
|---|---|---|
| Cell Type | Human/mouse iPSCs/ESCs [1] [2] | Ensure pluripotency is confirmed (e.g., Nanog expression). |
| PluriSIn 1 Concentration | 20 µM is standard [1] | Test a range (e.g., 1-25 µM) for optimization. |
| Treatment Duration | 24 hours (for apoptosis induction) [1] | Extended treatment (e.g., 4 days) eliminates Nanog+ cells [1]. |
| Solvent Control | DMSO (equivalent volume) [1] | Essential control for all experiments. |
| Key Readout: Apoptosis | TUNEL assay, Caspase-3 activation [1] [3] | Directly measures DNA fragmentation and apoptotic pathway. |
| Key Readout: Pluripotency Marker | Nanog (mRNA & protein level) [1] | Marker for target cell population. |
Table 2: Summary of Experimental Outcomes with PluriSIn 1 Treatment
| Assay Type | Key Findings | Significance |
|---|---|---|
| Apoptosis (TUNEL/Caspase-3) | Significant increase in TUNEL+ and active Caspase-3+ cells specifically in Nanog-positive population after 24h [1] [3]. | Confirms selective, rapid induction of cell death in pluripotent cells. |
| Gene/Protein Expression | ~16-fold reduction in Nanog mRNA and protein after 4-day treatment [1]. | Validates efficient elimination of the undifferentiated, tumorigenic cell population. |
| Functional Outcome (In Vivo) | Prevents teratoma formation upon transplantation of treated cells into mouse myocardium [1]. | Critical evidence for enhancing the safety of cell therapy applications. |
| Viability in Differentiated Cells | iPS-derived cardiomyocytes show no increased apoptosis and maintain markers (cTnI, α-MHC) [1]. | Demonstrates selective toxicity towards pluripotent cells, sparing desired derivatives. |
This protocol outlines the steps for using PluriSIn 1 to assess apoptosis in pluripotent stem cell cultures.
PluriSIn 1 (NSC 14613) is a groundbreaking small molecule inhibitor discovered through a high-throughput screen of over 52,000 compounds that selectively targets stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipid metabolism. This inhibitor has emerged as a valuable research tool for selectively eliminating undifferentiated human pluripotent stem cells (hPSCs) while sparing differentiated cell types, thereby addressing a critical safety challenge in stem cell-based therapies. The unique mechanism of action involving protein synthesis attenuation and induction of ER stress-mediated apoptosis in pluripotent cells has generated significant interest across multiple research domains, including regenerative medicine, cancer stem cell biology, and developmental studies [1] [2].
The significance of PluriSIn 1 extends beyond its immediate application in stem cell purification. Recent evidence suggests that the dependence on SCD1-mediated lipid desaturation represents a fundamental metabolic vulnerability not only of normal pluripotent stem cells but also of cancer stem cells (CSCs), which share several characteristics with normal stem cells. This expanded relevance makes PluriSIn 1 a compelling candidate for investigating metabolic dependencies in malignant populations that drive tumor recurrence and metastasis [3]. These application notes provide comprehensive experimental protocols and technical details to facilitate the effective utilization of PluriSIn 1 in research settings.
PluriSIn 1 specifically inhibits stearoyl-CoA desaturase (SCD1), the rate-limiting enzyme catalyzing the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), particularly the synthesis of oleate from stearoyl-CoA. This inhibition creates a metabolic imbalance characterized by accumulation of saturated fatty acids (palmitate and stearate) and concomitant depletion of monounsaturated fatty acids (particularly oleate) within cells [1] [4]. This imbalance preferentially affects pluripotent stem cells due to their unique dependence on oleate metabolism for maintaining ER homeostasis and efficient protein synthesis [2].
The molecular cascade triggered by PluriSIn 1 involves several key events:
Recent research has revealed that PluriSIn 1-mediated SCD1 inhibition significantly impacts key signaling pathways in cancer stem cells (CSCs). Treatment with SCD1 inhibitors leads to early downregulation of Notch1 and AXIN2 expression within 24 hours, followed by coordinated suppression of multiple Wnt- and NOTCH-signaling components [3]. This pathway modulation precedes apoptosis induction in CSCs, suggesting that SCD1 activity maintains viability of stem-like cells through support of these critical developmental signaling networks. The diagram below illustrates the mechanistic pathway of PluriSIn 1 action:
The primary application of PluriSIn 1 is in improving the safety profile of stem cell-based therapies by eliminating residual undifferentiated cells from differentiation cultures. Several studies have demonstrated that treatment with PluriSIn 1 prevents teratoma formation from tumorigenic undifferentiated cells in animal models [1] [6]. In one compelling study, transplantation of induced pluripotent stem cell derivatives (iPSD) into mouse myocardium resulted in tumor formation in 100% of animals (6/6) in the control group, whereas no tumors were detected (0/6) when cells were pre-treated with PluriSIn 1 [6]. This application is particularly valuable for regenerative medicine approaches using cardiomyocytes, neural cells, or other differentiated cell types derived from pluripotent sources.
Emerging research demonstrates that PluriSIn 1 exhibits selective toxicity against cancer stem cells (CSCs) across multiple cancer types. In colon cancer models, CSCs showed more than 100-fold greater sensitivity to SCD1 inhibition compared to bulk cancer cells [3]. This selective vulnerability is attributed to the higher expression of SCD1 in CSCs and their specific dependence on monounsaturated fatty acid synthesis for maintaining NOTCH and Wnt signaling pathways. The ability to target the therapy-resistant CSC population makes PluriSIn 1 a valuable tool for investigating novel cancer therapeutic strategies and understanding metabolic dependencies in malignant stem cells.
The typical research workflow incorporating PluriSIn 1 treatment involves several key stages, as illustrated below:
Purpose: To directly measure the inhibition of stearoyl-CoA desaturase enzyme activity following PluriSIn 1 treatment [5].
Procedure:
Expected Results: PluriSIn 1 treatment typically induces approximately 65% decrease in SCD1 activity in hPSCs compared to vehicle-treated controls [5].
Purpose: To eliminate undifferentiated pluripotent stem cells from mixed cultures while preserving differentiated cell types [1] [6].
Procedure:
Note: Always include vehicle controls and validate the preservation of differentiated cell types using appropriate lineage-specific markers.
Purpose: To validate the efficacy of PluriSIn 1 in preventing teratoma formation from residual undifferentiated cells in transplantation models [6].
Procedure:
Expected Results: PluriSIn 1 pretreatment typically prevents teratoma formation completely or significantly reduces incidence and delays onset [6].
Table 1: PluriSIn 1 Efficacy Across Different Cell Types and Experimental Systems
| Cell Type | Effective Concentration | Treatment Duration | Key Effects | Reference |
|---|---|---|---|---|
| Human pluripotent stem cells (hPSCs) | 20 μM | 24-96 hours | ~65% decrease in SCD1 activity; ~30% decrease in protein synthesis; >90% elimination | [1] [5] |
| iPSC-derived cardiomyocytes | 20 μM | 24 hours | 16-fold Nanog reduction; apoptosis in Nanog+ cells; no effect on cardiac markers | [6] |
| Mouse blastocysts | 20 μM | 24 hours | Cytotoxic to pluripotent ICM; impaired development | [1] |
| Colon cancer stem cells | 5-20 μM | 48-72 hours | >100-fold sensitivity vs. bulk cells; apoptosis; sphere formation inhibition | [3] |
| Teratoma prevention | 20 μM (pretreatment) | 24 hours | 0/6 vs. 6/6 tumor incidence (treated vs. control) | [6] |
Table 2: Key Molecular Changes Following PluriSIn 1 Treatment
| Parameter | Measurement Method | Change with PluriSIn 1 | Time Course | Reference |
|---|---|---|---|---|
| SCD1 enzyme activity | [¹⁴C]-stearate to oleate conversion assay | ~65% decrease | 12 hours | [5] |
| Global protein synthesis | Metabolic labeling/incorporation assays | ~30% decrease | 12-24 hours | [5] |
| Nanog expression | qRT-PCR, Immunoblotting | ~16-fold decrease (mRNA) | 24 hours | [6] |
| Apoptosis activation | TUNEL, Annexin V, Caspase-3 cleavage | Significant increase in hPSCs/CSCs | 24 hours | [1] [6] |
| ER stress markers | Immunoblotting (BiP, CHOP, etc.) | Significant increase | 12-24 hours | [1] |
| NOTCH/AXIN2 expression | qRT-PCR | Early downregulation | 24 hours | [3] |
PluriSIn 1 (CAS 91396-88-2) has a molecular weight of 213.24 g/mol and molecular formula C₁₂H₁₁N₃O [7] [8]. The compound is supplied as a solid powder and should be stored desiccated at -20°C. For solvent preparation, PluriSIn 1 is soluble at ≥15.67 mg/mL in ethanol with gentle warming and ultrasonic treatment, ≥6.75 mg/mL in DMSO, and insoluble in water [4]. In DMSO, concentrations up to 43 mg/mL (201.65 mM) can be achieved, though moisture-absorbing DMSO may reduce solubility [5].
For new applications or cell types, establish optimal parameters through:
PluriSIn 1 is supplied and intended for research use only and is not intended for human or animal diagnostic or therapeutic uses [9]. Researchers should follow standard laboratory safety practices, including wearing appropriate personal protective equipment and working in a properly ventilated environment when handling the compound. All animal studies must be conducted in accordance with relevant institutional and regulatory guidelines, with protocols approved by the appropriate Institutional Animal Care and Use Committee (IACUC) [6] [3].
PluriSIn 1 represents a powerful research tool with demonstrated efficacy in selectively targeting pluripotent stem cells through its unique mechanism of SCD1 inhibition and protein synthesis attenuation. The protocols and application notes provided herein offer researchers comprehensive guidance for implementing this compound in various experimental systems, with particular utility in enhancing the safety profile of stem cell-based therapies and investigating cancer stem cell biology. As research advances, the fundamental insights gained from PluriSIn 1 applications continue to illuminate the critical role of lipid metabolism in stem cell maintenance and differentiation.
PluriSIn 1 (also known as NSC 14613) is a pluripotent cell-specific inhibitor discovered through a high-throughput screen of over 52,000 compounds [1]. Its primary mechanism of action is the inhibition of stearoyl-CoA desaturase (SCD1), the key enzyme responsible for converting saturated fatty acids (stearoyl-CoA and palmitoyl-CoA) into monounsaturated fatty acids (primarily oleate) [2] [3]. This inhibition disrupts lipid metabolism in hPSCs, leading to an imbalance that triggers endoplasmic reticulum (ER) stress, attenuation of protein synthesis, and ultimately, apoptosis (programmed cell death) [4] [1]. Crucially, this cytotoxic effect is highly selective for undifferentiated pluripotent stem cells, leaving a wide array of differentiated progenitor cells unaffected [4] [5]. This makes it a powerful tool for depleting residual, tumorigenic cells from differentiated cultures intended for therapeutic transplantation [5].
The primary application of PluriSIn 1 is to enhance the safety profile of hPSC-based therapies by eliminating residual undifferentiated cells, thereby mitigating the risk of teratoma formation.
The most significant application of PluriSIn 1 is in preventing teratoma formation after cell transplantation.
PluriSIn 1 can be used as a purification step to remove undifferentiated hPSCs from a mixed population of differentiated cells.
This protocol describes the use of PluriSIn 1 to remove residual undifferentiated cells from a culture of iPS-derived cardiomyocytes.
Workflow Overview The following diagram illustrates the key stages of the protocol for eliminating undifferentiated cells from a differentiating iPS culture:
1. Preparation of PluriSIn 1 Stock Solution
2. Treatment of iPS-Derivates
3. Analysis of Treatment Efficacy
This protocol measures the direct inhibition of SCD1 enzyme activity in cells treated with PluriSIn 1.
1. Cell Plating and Treatment
2. Radioactive Labeling
3. Lipid Extraction and Analysis
The tables below consolidate quantitative data from research on PluriSIn 1.
Table 1: Effective Concentrations and Treatment Durations for PluriSIn 1
| Application / Cell Type | Concentration | Duration | Key Outcome | Citation |
|---|---|---|---|---|
| General hPSC Elimination | 20 µM | 1-4 days | Induces selective apoptosis in pluripotent cells [1] [5]. | |
| iPS-derived CM Culture | 20 µM | 4 days | Eliminated Nanog+ cells; did not harm differentiated CMs [5]. | |
| SCD1 Activity Assay | 20 µM | 12 hours (pre-incubation) | ~65% reduction in SCD1 activity in hPSCs [3]. | |
| In Vivo Teratoma Prevention | 20 µM (pre-treatment of cells) | 4 days (pre-treatment) | 0% teratoma formation (0/6 mice) vs. 100% (6/6) in control [5]. |
Table 2: Solubility and Formulation of PluriSIn 1
| Property | Description / Value | Citation |
|---|---|---|
| Molecular Weight | 213.24 g/mol [2] [4] | |
| CAS Number | 91396-88-2 [2] [4] | |
| Stock Solubility | ≥50 mg/mL in DMSO (234.48 mM) [3]. | |
| In Vitro Formulation | Dissolve in DMSO and dilute in culture medium [2]. | |
| In Vivo Formulation (Example) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (5 mg/mL) [3]. |
PluriSIn 1 provides a robust, non-genetic method to enhance the safety of stem cell-based therapies by specifically targeting the unique lipid metabolism of undifferentiated pluripotent cells. The provided application notes and detailed protocols for its use in eliminating undifferentiated cells and assaying SCD1 activity offer a clear framework for researchers to incorporate this compound into their safety workflow, directly addressing the critical challenge of tumorigenic risk in regenerative medicine.
The advancement of induced pluripotent stem cell (iPSC) technology has revolutionized regenerative medicine, offering unprecedented potential for cell-based therapies targeting degenerative diseases, including myocardial infarction. However, the tumorigenic risk associated with residual undifferentiated pluripotent stem cells remains a significant barrier to clinical translation. These residual cells can form teratomas, complex tumors containing derivatives of all three germ layers, following transplantation into host tissues. To address this critical safety concern, PluriSIn 1 (also known as NSC 14613) has been identified as a selective small molecule inhibitor that preferentially eliminates pluripotent stem cells while sparing differentiated progeny [1] [2].
PluriSIn 1 functions through specific inhibition of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of oleic acid, a monounsaturated fatty acid essential for pluripotent stem cell survival. The compound was first identified through a high-throughput screen of over 52,000 small molecules, where it demonstrated selective toxicity toward human pluripotent stem cells (hPSCs) across multiple cell lines while leaving various differentiated cell types unaffected [2]. This application note provides detailed protocols and safety data for implementing PluriSIn 1 treatment in stem cell differentiation workflows, particularly focusing on enhancing the safety profile of iPSC-derived cardiomyocytes for myocardial regeneration therapy.
PluriSIn 1 exerts its selective pluripotent stem cell toxicity through potent inhibition of stearoyl-CoA desaturase (SCD1), the enzyme responsible for converting saturated fatty acids (palmitate and stearate) into monounsaturated fatty acids (palmitoleate and oleate) [3] [2]. This inhibition creates a profound metabolic imbalance in pluripotent stem cells, characterized by accumulation of saturated fatty acids and depletion of monounsaturated fatty acids, particularly oleate. The resulting lipotoxic stress triggers a cascade of cellular events including endoplasmic reticulum (ER) stress, attenuation of protein synthesis, and ultimately apoptotic cell death specifically in undifferentiated stem cells [4] [2].
The selectivity of PluriSIn 1 arises from the unique metabolic dependencies of pluripotent stem cells, which exhibit heightened sensitivity to oleate deprivation compared to differentiated cells. Research has demonstrated that pluripotent stem cells have an absolute requirement for oleate biosynthesis to maintain ER homeostasis and cell viability, making them uniquely vulnerable to SCD1 inhibition [2]. This mechanistic understanding provides the foundation for the targeted elimination of tumorigenic cells while preserving differentiated tissues.
The following diagram illustrates the sequential molecular events through which PluriSIn 1 selectively eliminates pluripotent stem cells:
Figure 1: PluriSIn 1 Mechanism of Action Pathway. This diagram illustrates the sequential molecular events through which PluriSIn 1 selectively induces apoptosis in pluripotent stem cells while sparing differentiated cells.
The following protocol describes the application of PluriSIn 1 to iPSC-derived cultures to eliminate residual undifferentiated cells before transplantation:
Cell Preparation: Culture iPSCs and differentiate them toward your target lineage (e.g., cardiomyocytes) using established differentiation protocols. For cardiomyocyte differentiation, employ the embryoid body (EB) formation protocol with BMP4 treatment (10 ng/mL) during the first 4 days of suspension culture to enhance cardiac differentiation efficiency [1] [4].
PluriSIn 1 Treatment Preparation: Prepare a 20 mM stock solution of PluriSIn 1 in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Immediately before use, dilute the stock solution in culture medium to achieve a final working concentration of 20 μM [1]. Ensure the DMSO concentration does not exceed 0.1% in final treatment conditions.
Treatment Application: Add the PluriSIn 1-containing medium to iPSC-derived cultures. For complete elimination of Nanog-positive cells, treat for 4 days with 20 μM PluriSIn 1 [1]. Include control groups treated with vehicle (DMSO) alone at the same dilution.
Post-Treatment Analysis: Assess treatment efficacy by evaluating Nanog expression using immunofluorescence or Western blotting. Confirm elimination of undifferentiated cells through flow cytometry for pluripotency markers (Nanog, Oct4, Sox2). Evaluate apoptosis induction using TUNEL assay after 24 hours of treatment [1].
Functional Validation: Verify that differentiated cells (e.g., cardiomyocytes) maintain their functional properties and marker expression (cTnI, α-MHC, MLC-2v for cardiomyocytes) following PluriSIn 1 treatment [1].
This protocol outlines the procedure for preventing teratoma formation from iPSC-derived cells transplanted into mouse models of myocardial infarction:
Cell Preparation and Treatment: Prior to transplantation, treat iPSC-derived cells with 20 μM PluriSIn 1 for 4 days in vitro as described in Section 3.1. Include vehicle (DMSO)-treated controls from the same cell batch [1].
Animal Model Preparation: Utilize wild-type C57BL/6 mice (8-10 weeks old) for myocardial infarction model. Induce myocardial infarction through permanent ligation of the left anterior descending coronary artery following established surgical protocols [1].
Cell Transplantation: Immediately following PluriSIn 1 treatment, harvest the cells and resuspend in appropriate transplantation medium. Intramyocardially inject approximately 5×10^5 cells in the infarct border zone using a Hamilton syringe with a 30-gauge needle [1].
Post-Transplantation Monitoring: Monitor animals for 2 weeks to assess tumor formation. Evaluate cardiac function through echocardiography at predetermined intervals. Sacrifice animals at endpoint for histological analysis [1].
Histological Assessment: Excise hearts, section, and stain with H&E to evaluate tumor formation. Perform immunohistochemical staining for Nanog and GFP (if cells are labeled) to identify residual undifferentiated cells. Assess engraftment and differentiation of transplanted cells through staining for tissue-specific markers (e.g., cTnI for cardiomyocytes) [1].
The following diagram outlines the complete workflow from cell preparation to transplantation, highlighting key decision points and quality control checks:
Figure 2: PluriSIn 1 Treatment Workflow for Cell Transplantation. This flowchart illustrates the complete experimental pipeline for preparing safe iPSC-derived cells for transplantation, including key quality control checkpoints.
Table 1: Comprehensive Efficacy Profile of PluriSIn 1 Treatment in Stem Cell Cultures and Transplantation Models
| Parameter | Experimental Results | Experimental Conditions | Significance |
|---|---|---|---|
| Nanog mRNA Reduction | ~16-fold decrease [1] | 20 μM, 4 days | P < 0.001 |
| Nanog Protein Elimination | Complete elimination [1] | 20 μM, 4 days | Confirmed by immunoblot |
| Apoptosis Induction | Significant increase in TUNEL+ cells [1] | 20 μM, 24 hours | P < 0.01 |
| Tumor Prevention | 0/6 mice vs 6/6 in controls [1] | 2 weeks post-transplantation | 100% efficacy |
| Cardiac Marker Preservation | No significant change in cTnI, α-MHC, MLC-2v [1] | 20 μM, 4 days | P > 0.05 |
| Cell Engraftment | Successful engraftment in infarcted myocardium [1] | 2 weeks post-transplantation | Confirmed histologically |
Table 2: Physicochemical and Formulation Characteristics of PluriSIn 1
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 91396-88-2 [5] [3] [4] | |
| Molecular Formula | C12H11N3O [5] [3] [4] | |
| Molecular Weight | 213.24 g/mol [5] [3] [4] | |
| Purity | ≥98% [5] | |
| Solubility in DMSO | ≥80 mg/mL (375.16 mM) [4] | |
| Stock Solution Storage | -20°C, stable for at least 1 year [4] | |
| Working Solution Stability | Use immediately after preparation [3] | |
| IUPAC Name | N'-Phenylisonicotinohydrazide [5] |
The efficacy of PluriSIn 1 may vary depending on the specific cell lineage being differentiated and the original iPSC line used. It is recommended to perform dose-response experiments (typically in the range of 10-50 μM) and time-course analyses for each new application [1] [2]. For particularly resistant iPSC lines, consider combining PluriSIn 1 treatment with other purification strategies such as antibody-based sorting against pluripotency markers or metabolic selection methods to achieve complete elimination of undifferentiated cells.
When working with sensitive differentiated cell types, consider reducing treatment duration to 24-48 hours while maintaining the 20 μM concentration, as this may still provide substantial safety benefits while potentially reducing impact on differentiated cells [1]. Always include appropriate controls including vehicle-treated cells and untreated cells to monitor any potential effects on cell viability and function specific to your differentiation protocol.
Incomplete Elimination of Pluripotent Cells: If Nanog-positive cells persist after standard treatment, verify PluriSIn 1 stock solution concentration and freshness. Ensure adequate nutrient supply during treatment as stressed culture conditions can reduce compound efficacy. Consider a second treatment cycle if necessary [1].
Reduced Viability of Differentiated Cells: If your target differentiated cell type shows unusual sensitivity to PluriSIn 1 treatment, reduce treatment duration to 24-48 hours and supplement culture media with oleic acid (50-100 μM) during and immediately after treatment to rescue potentially stressed differentiated cells [2].
Poor Solubility in Culture Media: If precipitate forms when adding stock solution to culture media, pre-warm the media to 37°C and add the stock solution slowly while vortexing. Alternatively, prepare fresh stock solution or use sonication to ensure complete dissolution [3] [4].
PluriSIn 1 represents a pioneering approach to enhancing the safety profile of stem cell-based therapies by addressing the critical challenge of tumorigenicity from residual undifferentiated cells. Through its novel mechanism of action targeting lipid metabolism and SCD1 activity, PluriSIn 1 achieves selective elimination of pluripotent stem cells while preserving functionally differentiated cells such as cardiomyocytes [1] [2]. The comprehensive data from both in vitro and in vivo studies demonstrate its efficacy in completely preventing teratoma formation without compromising the engraftment potential of therapeutic cells [1].
The implementation of PluriSIn 1 treatment in preclinical workflows offers a straightforward, cost-effective strategy to mitigate transplantation risks, potentially accelerating the translation of iPSC-based therapies toward clinical applications. As research advances, combination approaches integrating PluriSIn 1 with other safety strategies such as suicide gene systems or pharmacologic safeguards may provide multi-layered protection for regenerative medicine applications. Furthermore, the fundamental insight regarding lipid metabolic dependencies of pluripotent stem cells may inspire new safety strategies targeting related metabolic pathways.
PluriSIn 1 is a selective inhibitor of stearoyl-CoA desaturase 1 (SCD1) that induces apoptosis in undifferentiated human pluripotent stem cells (hPSCs), thereby preventing teratoma formation. This makes it a valuable tool for improving the safety profile of cell populations destined for therapeutic applications like regenerative medicine [1] [2].
The following table summarizes the key data for preparing PluriSIn 1 stock and working solutions:
| Parameter | Details |
|---|---|
| CAS Number | 91396-88-2 [3] |
| Molecular Formula | C₁₂H₁₁N₃O [3] [2] |
| Molecular Weight | 213.24 g/mol [3] [2] |
| Purity | 99.84% [3] |
| Recommended Stock Concentration | 50 mg/mL in DMSO (201.65 mM) [2] |
| Solubility | DMSO: 80 mg/mL (375.16 mM) [3] |
| Storage Conditions (Powder) | -20°C for 3 years; 4°C for 2 years [3] |
| Storage Conditions (Solution) | -80°C for 2 years; -20°C for 1 year [3] |
For cell culture assays, PluriSIn 1 is typically used at a concentration of 20 µM [1] [2]. The following protocol can be used to prepare a working solution from a DMSO stock:
If animal administration is required, the following formulation has been referenced. Always consult relevant literature and your institution's animal care guidelines before proceeding.
The primary application of PluriSIn 1 is the selective removal of residual undifferentiated cells from a differentiated population, such as cardiomyocytes derived from induced pluripotent stem (iPS) cells [1]. The workflow is as follows:
Detailed Procedure [1]:
PluriSIn #1 represents a breakthrough in stem cell safety research, identified through high-throughput screening of over 52,000 small molecules as a selective inhibitor that preferentially targets undifferentiated human pluripotent stem cells (hPSCs). This small molecule specifically induces apoptosis in pluripotent cells while sparing differentiated cell types, addressing a critical challenge in regenerative medicine. The compound functions through inhibition of stearoyl-coA desaturase (SCD1), the key enzyme in oleic acid biosynthesis, revealing a previously unrecognized dependence of pluripotent cells on lipid metabolism for survival. This unique mechanism has significant implications for enhancing the safety profile of stem cell-based therapies by mitigating the risk of teratoma formation from residual undifferentiated cells [1].
The transition of stem cell therapies from research to clinical applications necessitates robust safety measures against tumorigenic potential posed by residual undifferentiated cells. PluriSIn #1 has demonstrated efficacy in preventing teratoma formation from tumorigenic undifferentiated cells in animal models, providing a critical safety step for cell therapy applications. Research confirms that PluriSIn #1 effectively eliminates both human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), indicating its broad applicability across pluripotent cell types. This application note provides detailed protocols and technical specifications for implementing PluriSIn #1 in stem cell differentiation workflows to enhance the safety of regenerative medicine approaches [1] [2].
The primary molecular target of PluriSIn #1 is stearoyl-coA desaturase (SCD1), which catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids, particularly oleic acid biosynthesis. Pluripotent stem cells demonstrate a unique metabolic dependence on oleate production that distinguishes them from differentiated progeny. Inhibition of SCD1 triggers a cascade of cellular events including ER stress activation and protein synthesis attenuation, ultimately leading to selective apoptosis in undifferentiated cells. This pathway represents a vulnerability specific to the pluripotent state, as differentiated cells appear to utilize alternative lipid metabolic routes or exhibit reduced sensitivity to SCD1 inhibition [1].
The selective cytotoxicity of PluriSIn #1 arises from the fundamental lipid metabolism requirements of pluripotent cells, which rely heavily on SCD1-mediated oleate production. When SCD1 is inhibited, pluripotent cells experience toxic accumulation of saturated fatty acids and concurrent depletion of monounsaturated fatty acids, disrupting endoplasmic reticulum homeostasis and activating the unfolded protein response. This metabolic disruption culminates in apoptotic pathway activation specifically in undifferentiated cells, while differentiated cells remain viable due to their reduced dependence on de novo oleate synthesis [1] [2].
The mechanism of PluriSIn #1 intersects with core pluripotency signaling networks, particularly through downstream effects on stress response pathways. Research indicates that SCD1 inhibition influences epigenetic modifications and chromatin remodeling, which are critical determinants of cell fate decisions. Signaling pathways in pluripotent cells maintain a delicate balance through cross-talk mechanisms between PI3K/AKT, TGFβ/SMAD, and MAPK/ERK pathways, all of which contribute to the regulation of pluripotency factors such as NANOG [3] [4].
The diagram below illustrates the molecular mechanism of PluriSIn #1 action and its integration with key signaling pathways in pluripotent stem cells:
The epigenetic landscape of pluripotent cells is particularly sensitive to metabolic perturbations induced by SCD1 inhibition. Histone modifications, including phosphorylation and acetylation, are regulated by signaling cascades that respond to cellular metabolic status. Inhibition of SCD1 alters the chromatin accessibility of pluripotency factors, facilitating the suppression of core pluripotency genes such as NANOG, OCT4, and SOX2. This epigenetic reprogramming reinforces the elimination of undifferentiated cells and prevents their uncontrolled proliferation [4].
Table 1: PluriSIn #1 Efficacy Across Experimental Systems
| Experimental Model | Concentration | Treatment Duration | Efficacy Outcome | Reference |
|---|---|---|---|---|
| Human pluripotent stem cells | Not specified | 24 hours | Selective elimination of hPSCs | [1] |
| iPSC-derived cardiomyocytes | 20 µM | 1 day | Significant apoptosis induction in Nanog-positive cells | [2] |
| iPSC-derived cardiomyocytes | 20 µM | 4 days | Complete elimination of Nanog-positive cells | [2] |
| Mouse myocardial infarction model | 20 µM | Pre-treatment | Prevention of teratoma formation | [2] |
Research demonstrates that Nanog-positive cells are particularly vulnerable to PluriSIn #1 treatment, with studies showing approximately 16-fold downregulation of Nanog mRNA expression following treatment. This reduction in pluripotency marker expression correlates with significantly decreased teratoma formation in animal models. In myocardial infarction models, pre-treatment of induced pluripotent stem cell derivates (iPSD) with PluriSIn #1 completely prevented tumor formation (0 of 6 mice), whereas untreated cells consistently formed tumors (6 of 6 mice) [2].
Table 2: DMSO Concentration Guidelines for PluriSIn #1 Applications
| Application Context | Recommended DMSO Concentration | PluriSIn #1 Working Concentration | Key Considerations |
|---|---|---|---|
| Standard in vitro treatment | 0.1-0.2% | 20 µM | Optimal for most cell culture applications |
| Mouse embryonic stem cells | Up to 0.2% | Not specified | Minimal effects on pluripotency or differentiation |
| Human embryonic stem cells | 1-2% | Not applicable | Priming for differentiation, not PluriSIn delivery |
| High-throughput screening | 0.1% | Variable | Compatible with screening workflows |
DMSO concentration is a critical parameter in PluriSIn #1 experiments, as DMSO itself can influence stem cell behavior at higher concentrations. Studies indicate that low concentrations (0.0001%-0.2%) typically used as drug vehicles have minimal effects on mouse embryonic stem cell pluripotency or differentiation potential. However, higher DMSO concentrations (1-2%) have been shown to promote differentiation in human embryonic stem cells by downregulating pluripotency genes, which could potentially synergize with PluriSIn #1 activity. Researchers should carefully optimize DMSO concentrations for their specific cell systems and avoid exceeding 0.2% for routine PluriSIn #1 applications unless differentiation priming is specifically desired [5] [6].
Purpose: To selectively eliminate residual undifferentiated pluripotent stem cells from differentiated cell populations using PluriSIn #1 treatment, thereby reducing tumorigenic risk.
Materials:
Procedure:
Validation Notes: This protocol has been validated in iPSC-derived cardiomyocytes, where treatment with 20 µM PluriSIn #1 for 24 hours significantly induced apoptosis of Nanog-positive cells while sparing differentiated cardiomyocytes. Extended treatment for 4 days completely eliminated Nanog-positive cells without increasing apoptosis of differentiated cardiomyocytes [2].
Purpose: To prevent in vivo tumor formation from stem cell-derived therapeutic products by pre-treatment with PluriSIn #1 before transplantation.
Materials:
Procedure:
Validation Notes: In murine myocardial infarction models, pre-treatment of iPSD with PluriSIn #1 completely prevented tumor formation (0/6 mice), whereas untreated cells consistently formed Nanog-expressing tumors (6/6 mice). The PluriSIn #1-treated iPS-derived cardiomyocytes maintained engraftment capability and survival in infarcted myocardium without detrimental effects on cardiac marker expression (cTnI, α-MHC, MLC-2v) [2].
Purpose: To evaluate the efficiency of undifferentiated cell elimination following PluriSIn #1 treatment through molecular and cellular analyses.
Materials:
Procedure:
RNA Extraction and qPCR Analysis:
Immunofluorescence Staining:
TUNEL Assay:
Combined TUNEL and Pluripotency Marker Staining:
Validation Notes: Studies using these assessment methods demonstrated that PluriSIn #1 treatment downregulated Nanog expression by approximately 16-fold at mRNA level and induced apoptosis specifically in Nanog-positive cells. The combination of TUNEL and Nanog immunofluorescence confirmed the selective elimination of undifferentiated cells [2].
The workflow below illustrates how PluriSIn #1 treatment integrates with standard stem cell differentiation protocols to enhance safety profiles:
The strategic implementation of PluriSIn #1 following directed differentiation protocols enables the production of therapeutic cell populations with significantly reduced tumorigenic potential. This approach is particularly valuable for cell types with clinical relevance such as cardiomyocytes, neurons, and hepatocytes. Research demonstrates that PluriSIn #1 treatment does not compromise the functional properties of differentiated cells, making it compatible with various regenerative medicine applications [2].
Comprehensive safety profiling of stem cell-derived therapeutic products should include assessment of residual undifferentiated cells following PluriSIn #1 treatment. The current gold standard for tumorigenicity assessment involves animal models utilizing immunocompromised mice (e.g., NOD-SCID-Gamma mice) with monitoring periods ranging from 10-36 weeks. However, more practical in vitro methods include flow cytometry for pluripotency markers, PCR-based detection of residual undifferentiated cells, and emerging microfluidics approaches that offer rapid, sensitive detection capabilities [7] [8].
Studies indicate that the threshold for teratoma formation from undifferentiated hPSCs ranges from approximately 100 to 10,000 cells per million, far above the detection limit of most analytical methods. PluriSIn #1 treatment can reduce undifferentiated cells below this threshold, thereby mitigating tumorigenic risk. For clinical applications, a combination of multiple assessment methods is recommended to comprehensively evaluate the safety of PluriSIn #1-treated cell products [7] [8].
Cell Density Effects: The efficacy of PluriSIn #1 may vary with cell density. Optimize cell density for each specific cell type, as overly confluent cultures may reduce compound accessibility while sparse cultures may be more vulnerable to non-specific effects.
Timing Considerations: The timing of PluriSIn #1 application during differentiation protocols is critical. Apply after substantial differentiation has occurred but before transplantation to maximize elimination of residual undifferentiated cells while minimizing impact on differentiated populations.
DMSO Compatibility: While standard concentrations (0.1-0.2% DMSO) are well-tolerated, validate DMSO effects for sensitive cell types. Include vehicle controls in all experiments to account for potential DMSO-mediated effects on differentiation or viability.
Incomplete Elimination of Undifferentiated Cells: If residual pluripotent cells persist after treatment, consider extending treatment duration to 4 days or optimizing concentration through dose-response studies (typically 10-50 µM range).
Non-specific Toxicity: If excessive cell death occurs in differentiated populations, reduce treatment duration to 12-24 hours or lower concentration to 10-15 µM while maintaining efficacy against undifferentiated cells.
Variable Response Across Cell Lines: Different hPSC lines may exhibit differential sensitivity to PluriSIn #1. Perform pilot studies with new cell lines to establish optimal treatment parameters.
PluriSIn #1 represents a robust and validated approach for enhancing the safety profile of stem cell-based therapies through selective elimination of undifferentiated cells. Its unique mechanism of action targeting SCD1-mediated lipid metabolism exploits a fundamental vulnerability of pluripotent cells without compromising differentiated progeny. The protocols outlined in this application note provide researchers with detailed methodologies for implementing this technology across various experimental and therapeutic contexts. As stem cell therapies continue to advance toward clinical application, integration of safety measures such as PluriSIn #1 treatment will be essential for mitigating tumorigenic risk and realizing the full potential of regenerative medicine.
The table below summarizes the key storage and handling information for PluriSIn 1 gathered from product specifications:
| Property | Specification |
|---|---|
| Molecular Weight | 213.24 g/mol [1] [2] [3] |
| CAS Number | 91396-88-2 [1] [2] [3] |
| Recommended Storage | -20°C [4] [1] [3] |
| Physical Form | Solid [1] [3] |
| Solubility | Insoluble in water [1] [2]; soluble in DMSO [1] [2] [3] and ethanol [1]. |
For preparing stock solutions, the provided details are consistent across vendors:
| Aspect | Recommendation |
|---|---|
| Solvent | DMSO [1] [2] [3] |
| Concentration | Solutions can be prepared at concentrations as high as 43 mg/mL (201.65 mM) [2]. |
| Stability | Short-term: Thawed stock solutions should be used promptly [1]. Long-term: Aliquot and store at -80°C for up to 2 years or -20°C for 1 year [3]. Avoid repeated freeze-thaw cycles [3]. |
PluriSIn 1 is a pluripotent cell-specific inhibitor that targets stearoyl-CoA desaturase 1 (SCD1) [5] [1] [2]. The diagram below illustrates the mechanism by which PluriSIn 1 selectively induces apoptosis in human pluripotent stem cells (hPSCs).
The search results I obtained are primarily product specification sheets from various vendors. Consequently, they lack the detailed, step-by-step experimental protocols for applications like SCD1 activity assays or apoptosis induction in iPSC-derived cardiomyocytes that you require for comprehensive Application Notes.
The effectiveness of PluriSIn 1 relies on its mechanism as a stearoyl-CoA desaturase (SCD1) inhibitor, which selectively induces apoptosis in human pluripotent stem cells (hPSCs) by causing ER stress and disrupting oleic acid biosynthesis [1] [2] [3]. Failure to work typically involves issues with concentration, cell state, or detection methods.
| Potential Issue | Recommended Verification & Solution | Supporting Evidence / Rationale |
|---|---|---|
| Incorrect Concentration | Confirm working concentration is ~20 µM for 24-hour treatment [2] [4]. Verify stock solution preparation and final dilution in culture medium. | Cytotoxic effect is concentration-dependent; 20 µM is the established effective dose for selective hPSC elimination [2]. |
| Improper Stock Solution | Prepare a concentrated stock solution in DMSO (e.g., 43 mg/mL or 201.65 mM) [4]. Ensure stock is aliquoted and stored at -20°C to maintain stability. | PluriSIn 1 is insoluble in water [3] [4]. Improper storage or solvent can lead to compound degradation and loss of efficacy. |
| Insufficient Treatment Duration | Treat cultures for a minimum of 24 hours to induce apoptosis [4]. For complete elimination of hPSCs, a 4-day treatment may be required [2]. | Cell death occurs through apoptosis triggered by ER stress; this is not an instantaneous process [1]. |
| Targeting Wrong Cell Type | Confirm the target cells are undifferentiated hPSCs (positive for pluripotency markers like Nanog). The compound is ineffective on differentiated cells [2] [3]. | PluriSIn 1 selectively targets pluripotent cells due to their unique metabolic dependence on oleate biosynthesis [1]. |
| Inadequate Detection Method | Use a sensitive apoptosis assay (TUNEL) and track the reduction of pluripotency markers (Nanog) via immunostaining or Western Blot after treatment [2]. | A decrease in Nanog-positive cells and an increase in TUNEL-positive cells are direct indicators of successful treatment [2]. |
If PluriSIn 1 is not working, the following protocol can help you systematically confirm its activity in your specific cell system. The core workflow involves treating the cells and then using multiple methods to assess the outcome.
This protocol verifies that PluriSIn 1 is effectively inhibiting its intended target, SCD1 [4].
The ultimate test of PluriSIn 1's function is its ability to prevent teratoma formation. The diagram below illustrates the key in vivo validation experiment.
As shown in the workflow, this in vivo assay is a critical functional test. Research has demonstrated that while DMSO-treated cells readily form tumors, PluriSIn 1 treatment completely prevents teratoma formation from residual undifferentiated cells [2].
The following table summarizes the key experimental conditions and applications of PluriSIn 1 from the research data.
| Application / Cell Type | Recommended Concentration | Treatment Duration | Key Findings & Purpose | Citation |
|---|---|---|---|---|
| General hPSC Elimination | Not explicitly stated | Not explicitly stated | Induces ER stress & apoptosis; prevents teratoma formation by targeting SCD1. | [1] |
| iPS-derived cells (in vitro) | 20 µM | 1 to 4 days | Eliminates Nanog-positive cells; induces apoptosis in tumorigenic residua without harming differentiated cardiomyocytes. | [2] |
| iPS-derived cells (in vivo) | Treatment prior to injection | N/A | Prevents tumor formation from residual cells post-transplantation in mouse myocardial infarction models. | [2] |
| Colon Cancer Stem Cells (CSCs) | Varies (dose-dependent) | 24 to 48 hours | Selectively induces apoptosis in CSCs over bulk cancer cells by suppressing Wnt/Notch signaling. | [3] |
| Solubility (in vitro assays) | 80 mg/mL (375.16 mM) in DMSO (pH to 7) | N/A | For preparation of stock solutions. | [4] |
This protocol is adapted from studies using PluriSIn 1 to eliminate undifferentiated induced pluripotent stem cell derivates (iPSD) in vitro [2].
Cardiomyocyte Differentiation of iPS Cells:
PluriSIn 1 Treatment:
Analysis and Validation:
The diagrams below illustrate the specific mechanism of PluriSIn 1 in pluripotent stem cells and the experimental workflow for its application.
What is the primary target of PluriSIn 1? PluriSIn 1 is a specific inhibitor of the enzyme stearoyl-CoA desaturase (SCD1) [1] [4]. SCD1 is a key regulator of lipid metabolism, responsible for generating monounsaturated fatty acids.
Why does PluriSIn 1 selectively kill pluripotent stem cells but not differentiated cells? Pluripotent stem cells have a unique and heightened dependence on the biosynthesis of oleic acid (a product of SCD1 activity) for their survival [1]. Differentiated progenitor and somatic cells do not share this specific metabolic vulnerability, as they may rely more on external lipid sources or different metabolic pathways.
My differentiated cells are also dying during treatment. What could be wrong?
Are there any alternative compounds with a similar effect? Yes, other small molecules can also selectively eliminate undifferentiated hPSCs. These include cardiac glycosides like digoxin and lanatoside C, which target Na+/K+-ATPase [5]. The choice between compounds may depend on your specific experimental needs and the mechanisms you wish to probe.
PluriSIn 1 is a small-molecule inhibitor that selectively induces cell death in pluripotent stem cells (PSCs) by targeting a specific metabolic pathway. The mechanism can be summarized as follows:
The following diagram illustrates this selective toxicity pathway.
The utility of PluriSIn 1 in therapy preparation hinges on its selective toxicity. The data below summarizes its effects on various cell types.
Table 1: Selective Toxicity Profile of PluriSIn 1
| Cell Type | Effect of PluriSIn 1 | Key Experimental Findings & Dosage |
|---|---|---|
| Undifferentiated Human PSCs (hESCs & hiPSCs) | Cytotoxic [1] [2] | Induces apoptosis. Prevents teratoma formation in vivo [1] [2]. |
| iPSC-Derived Cardiomyocytes (CMs) | Minimal to No Toxicity [2] | Treatment at 20 µM for 4 days did not increase CM apoptosis. Did not alter expression of cardiac markers (cTnI, α-MHC, MLC-2v). Treated CMs successfully engrafted in mouse infarcted myocardium [2]. |
| Mouse iPSC-Derived Cardiomyocytes | Minimal to No Toxicity [3] | IC~50~ for miPSC-CMs was >200-fold higher than for undifferentiated miPSCs. No compromise to sarcomeric integrity or increase in apoptosis was observed at concentrations toxic to PSCs [3]. |
| Human iPSC-Derived Cardiomyocytes | Generally Low Toxicity (Caution at high doses) [3] | IC~50~ for hiPSC-CMs was >7-fold higher than for hiPSCs. However, one study noted reduced confluency and morphological changes at high concentrations (50 µM SM6, a related salicylic diamine) [3]. |
| Progenitor and Differentiated Cells (various) | Largely Spared [1] | A large array of differentiated and progenitor cells showed resistance in initial screening studies [1]. |
This protocol is adapted from studies that successfully removed tumorigenic cells from cardiomyocyte preparations [2].
Application: Purging undifferentiated cells from iPSC-derived cardiomyocyte cultures.
Workflow Overview:
Detailed Reagents and Steps:
Cell Culture:
PluriSIn 1 Treatment:
Post-Treatment Validation:
Problem: Differentiated cells show unexpected toxicity after PluriSIn 1 treatment.
Problem: Inconsistent elimination of undifferentiated cells.
The core quantitative data for dissolving PluriSIn 1 is summarized in the following table.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes & Recommendations |
|---|---|---|---|
| DMSO | 43 - 100 mg/mL [1] [2] | 201.7 - 468.96 mM [1] [2] | Primary solvent for stock solutions. Sonication is recommended to aid dissolution [2] [3]. |
| Ethanol | 21.3 mg/mL [3] | 99.89 mM [3] | An alternative solvent, though with lower solubility than DMSO. |
| Water | <1 mg/mL [1] | - | Practically insoluble; not recommended for direct dissolution. |
Recommended Workflow for Stock Solution Preparation:
For animal studies, PluriSIn 1 requires specific solvent systems to ensure solubility and biocompatibility. Below are two commonly used formulations.
| Formulation Component | Formulation 1 [1] [3] | Formulation 2 [1] |
|---|---|---|
| DMSO | 10% | 10% |
| PEG 300 | 40% | - |
| Tween 80 | 5% | - |
| Saline | 45% | - |
| SBE-β-CD (in Saline) | - | 20% |
| Final Concentration | 5 mg/mL (23.45 mM) | 2.5 mg/mL (11.72 mM) |
Preparation Instructions:
Problem: Precipitation in aqueous buffer during experiments.
Problem: Observed cellular toxicity does not match expected results.
To ensure your experimental results are consistent with literature findings, here is a summary of its known mechanism and use:
This mechanism of action is illustrated in the following pathway:
Based on manufacturer data, here are the protocols for handling PluriSIn 1 [1].
Stock Solution Preparation and Storage
Working Solution Preparation The table below outlines two standard methods for preparing in vivo working solutions from a 50 mg/mL DMSO stock solution [1].
| Protocol | Composition | Preparation Example |
|---|---|---|
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 100 μL stock + 400 μL PEG300 + 50 μL Tween-80 + 450 μL Saline |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 100 μL stock + 900 μL 20% SBE-β-CD in Saline |
Here is a detailed methodology for a key application of PluriSIn 1: the elimination of undifferentiated pluripotent stem cells from a differentiated culture, as cited in the literature [1].
Objective: To remove tumorigenic, undifferentiated human pluripotent stem cells (hPSCs) from a culture of induced pluripotent stem cell-derived cardiomyocytes (iPS-CMs) using PluriSIn 1 [1].
Workflow:
The following diagram illustrates the key stages of the experimental protocol.
Detailed Steps:
What is the primary mechanism of action of PluriSIn 1? PluriSIn 1 is a selective inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in oleic acid biosynthesis. Inhibition of SCD1 induces the endoplasmic reticulum (ER) unfolded protein response, leading to apoptosis specifically in pluripotent stem cells [2] [3].
What is the evidence that PluriSIn 1 selectively targets pluripotent cells? A high-throughput screen of over 52,000 molecules identified PluriSIn 1 as a compound that selectively eliminates human pluripotent stem cells (hPSCs) while sparing a wide array of progenitor and differentiated cells. This is due to the unique dependence of pluripotent cells on oleate metabolism [2].
Can cells develop resistance to PluriSIn 1? Research indicates that hyperactivation of the RAS signaling pathway can confer enhanced resistance to PluriSIn 1 treatment in hPSCs. This was identified through a genome-wide screen where cells with activated RAS pathways survived selection with the drug [3].
1. What is the primary mechanism of action of PluriSIn 1? PluriSIn 1 is a small molecule inhibitor that selectively targets and inhibits the enzyme stearoyl-CoA desaturase 1 (SCD1) [1] [2] [3]. SCD1 is the key enzyme in the biosynthesis of oleic acid, converting saturated fatty acids (SFAs) like palmitate and stearate to monounsaturated fatty acids (MUFAs) like oleate [4] [3]. Pluripotent stem cells (PSCs) have a unique and critical dependence on this endogenous oleate production for their survival [3].
Inhibition of SCD1 by PluriSIn 1 leads to:
The following diagram illustrates this mechanism and its selective effect on pluripotent cells:
2. What are the main research applications of PluriSIn 1? The primary application of PluriSIn 1 is to enhance the safety of stem cell-based therapies by addressing the risk of tumor formation.
The core protocol for using PluriSIn 1 involves treating differentiated cell cultures to remove residual undifferentiated cells. The workflow below details this key experiment based on published studies [8] [5]:
1. Protocol: Selective Elimination of Undifferentiated hPSCs [5]
2. Protocol: SCD1 Activity Assay [2]
This protocol measures the direct enzymatic inhibition of SCD1 in cells.
Q1: My PluriSIn 1 treatment is also harming my differentiated cells. What could be wrong?
Q2: The solution of PluriSIn 1 is precipitating. How should I handle solubility and storage? Proper handling of the compound is critical for experimental reproducibility. The table below summarizes key data:
| Parameter | Recommended Protocols |
|---|---|
| Solubility in DMSO | 43 mg/mL (201.65 mM) [2] or 80 mg/mL (375.16 mM) [1]. |
| Stock Solution | Prepare concentrated stock in DMSO (e.g., 50 mg/mL). Aliquot and store at -20°C or -80°C. |
| Working Solution | Dilute stock in culture medium. Final DMSO concentration should be ≤0.2% [2] [5]. |
| Aqueous Solubility | Insoluble in water [4] [2]. |
| Storage | Store powder at -20°C. For solutions, avoid repeated freeze-thaw cycles [1] [4]. |
Q3: How do I confirm that PluriSIn 1 is working in my experiment?
For a quick reference, here is a summary of key quantitative information for PluriSIn 1:
| Property | Value / Range | Context / Reference |
|---|---|---|
| Working Concentration | 20 µM | Effective for eliminating hPSCs and iPS derivates [5]. |
| Purity | >99% | Available from commercial suppliers [1]. |
| Molecular Weight | 213.24 g/mol | [1] [4] [2] |
| CAS Number | 91396-88-2 | [1] [4] [2] |
| SCD1 Activity Inhibition | ~65% decrease | Observed in hPSCs after exposure [2]. |
| Protein Synthesis Reduction | ~30% decrease | Observed in hPSCs after exposure [2]. |
| Solubility in DMSO | 43 - 80 mg/mL | See specific supplier data [1] [2]. |
| Solubility in Ethanol | ≥15.67 mg/mL | Requires gentle warming and ultrasonication [4]. |
The table below summarizes key quantitative data from published studies for easy reference.
| Parameter | Recommended Optimization | Key Experimental Findings & Context |
|---|---|---|
| Working Concentration | 20 µM | This concentration effectively induced apoptosis in tumorigenic Nanog-positive cells [1]. |
| Short Treatment Duration | 24 hours | A 1-day treatment was sufficient to significantly induce apoptosis in residual undifferentiated pluripotent stem cells [1]. |
| Extended Treatment Duration | 4 days | A 4-day treatment was shown to diminish the population of Nanog-positive stem cells in culture [1]. |
| Treatment Objective | • 1-day pulse: Rapid induction of apoptosis. • 4-day treatment: Thorough elimination of residual pluripotent cells. | The choice depends on your experimental goal for rapid clearance versus population reduction [1]. | | Cellular Specificity | High selectivity for undifferentiated cells. | Treatment at 20 µM for 4 days did not increase apoptosis in induced pluripotent stem (iPS) cell-derived cardiomyocytes. Expression of cardiac markers (cTnI, α-MHC, MLC-2v) was unchanged [1]. | | In Vivo Efficacy | Pre-treatment of cells before transplantation. | Pre-treating cells with PluriSIn 1 before intramyocardial injection in a mouse model prevented the formation of Nanog-expressing tumors that were observed with DMSO-treated cells [1]. |
Q: What is the mechanism of action of PluriSIn 1? A: PluriSIn 1 is a small molecule inhibitor of the enzyme stearoyl-CoA desaturase (SCD1) [2] [3]. SCD1 is the key enzyme in oleic acid biosynthesis. Inhibiting it induces endoplasmic reticulum (ER) stress, attenuates protein synthesis, and triggers selective apoptosis in human pluripotent stem cells (hPSCs), which uniquely depend on this lipid metabolism pathway [2].
Q: How do I apply a "pulsed" treatment versus a "continuous" treatment? A:
Q: My differentiated cells are also showing toxicity after treatment. What could be wrong? A:
Q: The treatment did not prevent teratoma formation in my animal model. What happened? A:
The following diagram outlines the key steps for using PluriSIn 1 to ensure the safety of cell populations destined for transplantation.
This diagram illustrates the cellular mechanism by which PluriSIn 1 selectively targets pluripotent stem cells.
Q1: What is the primary mechanism of action of PluriSIn #1?
Q2: What is the evidence that PluriSIn #1 selectively targets pluripotent cells?
Q3: What is the recommended working concentration for PluriSIn #1?
Q4: Does PluriSIn #1 affect the viability or function of differentiated cells, such as cardiomyocytes?
| Problem & Description | Possible Causes | Suggested Solutions & Optimizations |
|---|
| P1: Insufficient Elimination of Pluripotent Cells Nanog-positive cells remain after treatment; teratoma risk is still a concern. | • Concentration too low. • Treatment duration too short. • Cell culture conditions not optimal for SCD1 dependence. | • Validate concentration: Confirm use of 20 µM [1]. • Extend treatment: Apply for up to 4 days to fully eliminate Nanog-positive cells [1]. • Confirm pluripotency: Ensure culture has a significant population of undifferentiated cells (Nanog-positive) for the treatment to act upon [1]. | | P2: Excessive Toxicity in Differentiated Cell Population Desired differentiated cells are dying alongside the pluripotent cells. | • Concentration too high. • Treatment duration is excessively long. • Differentiated cell type may have unique sensitivities. | • Titrate concentration: Test a range from 10-20 µM to find the minimal effective dose for your specific cell line [1]. • Shorten treatment: Limit treatment to 1 day, which can induce apoptosis in Nanog-positive cells while potentially sparing more differentiated cells [1]. • Assay viability: Use TUNEL assay or staining for specific differentiation markers post-treatment to confirm health of the target population [1]. | | P3: Inconsistent Results Between Batches Efficacy of pluripotent cell clearance varies between experiments. | • Inconsistent preparation of PluriSIn #1 stock solution. • Variations in the initial percentage of undifferentiated cells. | • Standardize stock: Prepare a high-concentration stock (e.g., 50 mg/mL in DMSO) and store aliquots at -80°C to avoid freeze-thaw cycles [3]. • Monitor culture purity: Before treatment, quantify the percentage of undifferentiated cells using pluripotency markers (e.g., Nanog, Oct4) to establish a consistent baseline [1]. |
The tables below summarize key quantitative data and detailed methodologies from foundational studies.
Table 1: Key Experimental Findings from Literature
| Measurement / Observation | Result with PluriSIn #1 (20 µM) | Control (DMSO) | Context & Citation |
|---|---|---|---|
| Reduction in Nanog mRNA | ~16-fold decrease | Baseline | iPS derivates, 4-day treatment [1] |
| Teratoma Formation In Vivo | 0 of 6 mice | 6 of 6 mice | Mouse MI model, 2 weeks post-injection [1] |
| Induction of Apoptosis | Significant increase (TUNEL-positive) | No increase | Specifically in Nanog-positive cells, 1-day treatment [1] |
| SCD1 Enzyme Activity | ~65% reduction | Baseline | In hPSCs [3] |
| Protein Synthesis | ~30% reduction | Baseline | In hPSCs [3] |
Table 2: Detailed SCD1 Activity Assay Protocol
| Step | Parameter | Details |
|---|---|---|
| 1. Cell Seeding | Plate cells in 6-well plates at 50k-100k cells per well [3]. | |
| 2. Compound Addition | After 24 hours, add 20 µM PluriSIn #1 or 0.2% DMSO control [3]. | |
| 3. Incubation | Incubate for 12 hours at 37°C, 5% CO₂ [3]. | |
| 4. Radiolabeling | Replace medium with new medium containing 2.3 µM of 0.75 µCi [1-¹⁴C] Stearic Acid. Incubate for up to 4 hours [3]. | |
| 5. Lipid Extraction | Wash cells with PBS. Add n-hexane:isopropanol (3:2 v:v), then Folch solution (chloroform:methanol, 2:1 v:v). Transfer for phase partition with water [3]. | |
| 6. TLC & Analysis | Evaporate organic phase. Use TLC to separate [1-¹⁴C] Stearic Acid and [1-¹⁴C] Oleic Acid. Scrape spots and count radioactivity [3]. | |
| 7. Calculation | SCD1 activity = (% conversion of stearic acid to oleic acid) converted to pmol/min/10⁶ cells [3]. |
The following diagram synthesizes the key mechanistic steps of PluriSIn #1, from cellular uptake to the selective death of pluripotent stem cells.
You can prepare vehicle controls for PluriSIn 1 based on the following solubility data and formulations from product specifications. Note that some in vivo formulations are suggested as starting points and may require optimization.
In Vitro Stock Solutions (for cell culture studies)
For most in vitro applications, you will first prepare a concentrated stock solution in DMSO, which is then diluted into your cell culture medium.
| Solvent | Solubility / Recommended Concentration | Notes |
|---|
| DMSO | 43 - 50 mg/mL (201.7 - 234.5 mM) [1] [2] [3] | • Sonication and/or warming to 37°C is recommended to aid dissolution [4] [5] [6]. • Hygroscopic DMSO can absorb water and reduce solubility over time; use freshly opened DMSO for best results [1] [2]. • As a common practice, the final DMSO concentration in cell culture should typically be kept low (e.g., 0.1-0.5%) to avoid cytotoxicity. | | Ethanol | 15.67 - 21.3 mg/mL (73.5 - 99.9 mM) [4] [5] | Solubility may require gentle warming and sonication [4]. |
Suggested In Vivo Formulations (for animal studies)
The table below lists formulations cited in product documentation. These are provided as examples, and you should validate the compatibility with your specific administration route and animal model.
| Formulation Components | Ratio | Final Concentration | Notes / Preparation Sequence |
|---|
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [5] [2] | Sequential addition | ≥ 2.5 - 5 mg/mL (11.7 - 23.5 mM) [2] [3] | 1. DMSO stock 2. PEG300, mix 3. Tween 80, mix 4. Saline [5] | | 10% DMSO + 90% (20% SBE-β-CD in Saline) [2] [3] | Sequential addition | ≥ 2.5 mg/mL (11.7 mM) [3] | 1. DMSO stock 2. 20% SBE-β-CD in Saline, mix [2] |
The following diagram outlines a general workflow for preparing and using PluriSIn 1 in cell-based assays, based on common laboratory practices and the retrieved data:
Here are solutions to some common problems you might encounter when working with PluriSIn 1 vehicle controls:
Precipitate Formation in Stock Solution
High Background Cytotoxicity in Control Group
Inconsistent Experimental Results
Cloudy In Vivo Formulation
The table below summarizes the critical quantitative data for storing and preparing PluriSIn 1 stock solutions.
| Aspect | Solid Powder | Stock Solution (in DMSO) |
|---|---|---|
| Recommended Storage | -20°C [1] | -20°C or -80°C [1] |
| Storage Duration | 3 years (at -20°C) [1] | 1 year (-20°C); 2 years (-80°C) [1] |
| Solubility | N/A | 43 mg/mL (201.65 mM) [2] or 80 mg/mL (375.16 mM) [1] |
| Aliquoting | Recommended to avoid repeated freeze-thaw cycles | Highly recommended to maintain stability [1] |
The procedure for preparing a 43 mg/mL stock solution in DMSO is as follows [2]:
For in vivo studies, a homogeneous suspension can be prepared. For example, adding 5 mg of PluriSIn 1 to 1 mL of a 0.5% CMC-Na solution yields a 5 mg/mL working suspension [2].
A primary application of PluriSIn 1 is to remove residual, undifferentiated human pluripotent stem cells (hPSCs) from a differentiated population to prevent teratoma formation [3]. The workflow for this experiment can be visualized as follows:
Detailed Protocol Steps [3]:
Q1: Why is it crucial to use fresh DMSO when preparing the stock solution? A: DMSO is hygroscopic and absorbs moisture from the air over time. This moisture can compromise the solubility of PluriSIn 1 and potentially lead to inaccurate concentrations [2].
Q2: Does PluriSIn 1 affect differentiated cells, such as cardiomyocytes? A: Research indicates that treatment with 20 µM PluriSIn 1 for up to 4 days selectively induces apoptosis in undifferentiated stem cells while not increasing apoptosis in iPS-derived cardiomyocytes. It also does not alter the expression of key cardiac differentiation markers (cTnI, α-MHC, MLC-2v) [3].
Q3: What is the mechanism of action behind PluriSIn 1's selectivity? A: PluriSIn 1 is an inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in oleic acid biosynthesis. Pluripotent stem cells are uniquely dependent on this pathway. Its inhibition causes an imbalance in fatty acids, leading to ER stress, attenuation of protein synthesis, and ultimately, apoptosis specifically in hPSCs [4] [5].
What is PluriSIn 1 and what is its primary mechanism of action? PluriSIn 1 (also known as NSC 14613) is a small molecule inhibitor discovered for its selective toxicity towards human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) [1]. Its primary target is the enzyme stearoyl-CoA desaturase 1 (SCD1) [2] [1]. SCD1 is the key enzyme in the biosynthesis of oleate, a monounsaturated fatty acid. By inhibiting SCD1, PluriSIn 1 causes an imbalance in lipid metabolism, leading to the accumulation of saturated fatty acids (like palmitate and stearate) and depletion of oleate in hPSCs [2]. This disruption specifically induces endoplasmic reticulum (ER) stress, attenuates protein synthesis, and triggers apoptosis (programmed cell death) in pluripotent cells, while leaving a wide array of differentiated progenitor cells unaffected [1].
What is the main application of PluriSIn 1 in stem cell research? The primary application is to prevent teratoma formation in stem cell-based therapies [3] [4]. Teratomas are tumors that can form if residual, undifferentiated pluripotent cells are present during transplantation. PluriSIn 1 is used to selectively eliminate these undifferentiated cells from a differentiated cell population (e.g., iPSC-derived cardiomyocytes) before transplantation, thereby enhancing the safety profile of the therapy [3].
In which cell types has PluriSIn 1's efficacy been demonstrated? The following table summarizes the key cell types and experimental outcomes:
| Cell Type | Effect of PluriSIn 1 | Experimental Context | Key Outcome/Evidence |
|---|---|---|---|
| Human Pluripotent Stem Cells (hPSCs) [1] | Selective elimination | In vitro culture | Induces ER stress and apoptosis. |
| Induced Pluripotent Stem Cell Derivatives (iPSD) [3] | Elimination of Nanog-positive cells | In vitro and in vivo (mouse MI model) | Reduced Nanog expression; prevented teratoma formation post-transplantation. |
| iPSC-derived Cardiomyocytes [3] | No increased apoptosis; engraftment capability maintained | In vitro and in vivo (mouse MI model) | Cardiac markers (cTnI, α-MHC, MLC-2v) unchanged; cells survived in infarcted myocardium. |
| Cancer Stem Cells (CSCs) [5] | Selective elimination & reduced tumorigenicity | In vitro (colon cancer cell lines) and in vivo (mouse model) | Induced apoptosis; downregulated Wnt/Notch signaling; increased survival in mice. |
How selective is PluriSIn 1 for pluripotent cells? PluriSIn 1 exhibits a high degree of selectivity. Research indicates that this dependence on SCD1 activity and oleate biosynthesis is a unique vulnerability of the pluripotent state [1]. Differentiated cells, including iPSC-derived cardiomyocytes, are largely resistant to its effects, allowing for the purification of differentiated cell populations [3].
Protocol 1: Eliminating Undifferentiated Cells from a Differentiating Culture This protocol is adapted from studies using PluriSIn 1 to purify cardiomyocytes derived from iPSCs [3].
Protocol 2: In-vitro Assessment of PluriSIn 1 Efficacy To confirm the effect of PluriSIn 1 in your specific cell system, you can perform the following analyses:
The following diagrams visualize the core concepts and experimental workflows.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low efficiency in eliminating pluripotent cells. | Incorrect dosage or treatment duration. | Perform a dose-response curve (e.g., 10-30 µM) and extend treatment time up to 4 days [3]. |
| Differentiated cells are also dying. | Concentration too high; cell line-specific sensitivity. | Titrate to a lower concentration. Always include a vehicle control and validate pluripotency marker reduction [3] [1]. |
| Uncertainty about residual undifferentiated cells. | Lack of proper validation assays. | Use qPCR for Nanog or immunostaining to confirm removal of pluripotent cells pre- and post-treatment [3]. |
The table below summarizes the standard in vitro assay conditions used to evaluate PluriSIn 1 activity, as referenced in the literature.
| Assay Parameter | Typical Conditions | Context & Findings |
|---|---|---|
| Target | Stearoyl-CoA Desaturase 1 (SCD1) [1] [2] | Key enzyme in oleic acid biosynthesis; inhibition selectively eliminates human pluripotent stem cells (hPSCs) [1]. |
| Working Concentration | 20 μM [3] [2] | Effective for inducing apoptosis in undifferentiated cells and inhibiting teratoma formation [3]. |
| Incubation Time | 12 hours to 4 days [1] [3] [2] | Effects observed from 12 hours (SCD1 activity measurement) to 4 days (cell elimination) [1]. |
| Cell Lines | Human induced Pluripotent Stem Cells (iPS cells) [3] | PluriSIn #1 has a robust, rapid, and selective cytotoxic effect toward hPSCs [2]. |
| Key Outcomes | ~65% decrease in SCD1 activity; ~30% decrease in protein synthesis; induction of apoptosis & ER stress [1] [2] | Prevents teratoma formation from undifferentiated hPSCs [2]. |
Here is a detailed methodology for measuring SCD1 activity in cells after treatment with PluriSIn 1, based on the search results [1] [2].
The following diagram illustrates the key steps and decision points in a typical experiment using PluriSIn 1, from setup to data interpretation.
What is the primary mechanism of action of PluriSIn 1? PluriSIn 1 is a selective inhibitor of stearoyl-CoA desaturase (SCD1). By inhibiting this key enzyme in oleic acid biosynthesis, it causes an accumulation of saturated fatty acids and depletion of monounsaturated fatty acids, leading to endoplasmic reticulum (ER) stress, activation of apoptosis, and ultimately, selective cell death in human pluripotent stem cells (hPSCs) [1] [2].
Why is PluriSIn 1 considered selective for pluripotent stem cells? Research indicates that undifferentiated human pluripotent stem cells (hPSCs) have a unique and critical dependency on oleate biosynthesis for their survival. Differentiated cells are less reliant on this pathway, making them resistant to the effects of SCD1 inhibition by PluriSIn 1, which allows for the selective elimination of undifferentiated cells from a culture [3] [2].
What are the expected outcomes of a successful PluriSIn 1 assay? A successful assay will show a significant reduction (around 65%) in the conversion of radioactive stearic acid to oleic acid, indicating inhibition of SCD1 enzyme activity. At the cellular level, this leads to a decrease in cell viability of hPSCs, an increase in markers of apoptosis and ER stress, and a reduction in protein synthesis by approximately 30% [1] [2].
The table below summarizes key quantitative data from published studies to assist in your experimental design.
| Experimental Aspect | Details & Concentration | Cell Type / Model | Key Outcome / Effect | Citation |
|---|---|---|---|---|
| Working Concentration (in vitro) | 20 µM | Human iPS cell derivates (iPSD) | Induced apoptosis in Nanog-positive cells; eliminated pluripotent cells after 4 days. [1] | |
| Working Concentration (in vitro) | Varies (multiple compounds screened) | Human pluripotent stem cells (hPSCs) | Selectively induced ER stress and apoptosis in hPSCs. [2] | |
| Treatment Duration | 1 to 4 days | Human iPS cell derivates (iPSD) | 1-day treatment induced apoptosis; 4-day treatment eliminated Nanog-positive cells. [1] | |
| Treatment Duration | 24 to 48 hours | Colon cancer stem cells (CSCs) | Decreased CSC potential and downregulated Notch1/AXIN2 expression. [3] | |
| In Vivo Application | Prevented teratoma formation | Mouse model of myocardial infarction | Intramyocardial injection of pre-treated cells prevented tumor formation. [1] | |
| In Vivo Application | 10 mg/kg, oral, daily for 13 days | Mouse model (colon cancer metastasis) | Improved survival outcomes in mice. [3] | |
| Target Specificity | Inhibition of SCD1 enzyme | Various pluripotent and cancer stem cells | Disrupts oleic acid biosynthesis, leading to ER stress and selective cell death. [1] [2] [3] |
Here are solutions to common issues you might encounter:
Q1: My treatment is not selectively killing pluripotent stem cells. What could be wrong?
Q2: I observe high cell death in my differentiated cell population after treatment.
Q3: How can I confirm that SCD1 inhibition is working in my cells?
Q4: Will pre-treating cells with PluriSIn#1 affect their subsequent function after transplantation?
Here are detailed methodologies for key applications, synthesized from the literature.
This protocol is designed to purge residual pluripotent cells from a differentiated population, such as iPS-derived cardiomyocytes, to enhance safety before in vivo application. [1]
This protocol is used to evaluate the efficacy of PluriSIn#1 in selectively targeting the CSC population within a cancer cell line. [3]
The following diagrams, created using Graphviz, illustrate the key processes and pathways involved in using PluriSIn#1.
This diagram outlines the core steps for a typical experiment using PluriSIn#1 for the selective elimination of target cells.
This diagram illustrates the proposed molecular mechanism by which PluriSIn#1 selectively induces apoptosis in pluripotent and cancer stem cells.
What is PluriSin#1 and how does it work? PluriSin#1 is a small-molecule inhibitor that selectively induces apoptosis (cell death) in undifferentiated human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) [1] [2]. Its molecular target is the enzyme stearoyl-CoA desaturase (SCD1), which is the key enzyme in the biosynthesis of oleic acid (a monounsaturated fatty acid) [2] [3].
Undifferentiated pluripotent cells have a unique and critical dependence on this oleate biosynthesis for their survival [2]. Inhibition of SCD1 by PluriSin#1 disrupts this lipid metabolism, leading to a cascade of cellular events including Endoplasmic Reticulum (ER) stress, attenuation of protein synthesis, and ultimately, apoptosis [2]. Differentiated cells do not share this specific metabolic vulnerability and are therefore largely resistant to the drug [1] [2].
This diagram illustrates the mechanism of action:
What is the typical working concentration and treatment duration? The standard protocol used to eliminate undifferentiated cells involves treating cultures with 20 µM PluriSin#1 for 24 to 96 hours [1]. Treatment for 24 hours is sufficient to induce significant apoptosis in Nanog-positive cells, while a 4-day treatment can effectively diminish the population of these undifferentiated cells [1].
What validated viability assays should I use with PluriSin#1? Since PluriSin#1 induces apoptosis, the most appropriate assays are those that measure markers of this process or general metabolic activity. The following table summarizes suitable assays cited in the literature for PluriSin#1 studies:
| Assay Type | Specific Method | What It Measures | Key Findings with PluriSin#1 |
|---|---|---|---|
| Gene/Protein Expression | Nanog mRNA (qRT-PCR) / Protein (Immunoblot) | Pluripotency marker level | ~16-fold reduction in Nanog mRNA after 4-day treatment [1] |
| Apoptosis Assay | TUNEL Staining | DNA fragmentation (late apoptosis) | Significant increase in TUNEL-positive cells after 1-day treatment [1] |
| Metabolic Activity Assay | MTT / Resazurin | Cellular metabolic activity | Not explicitly mentioned for PluriSin#1, but suitable for viability assessment [4] [5] |
| Immunofluorescence | Co-staining for Nanog & TUNEL | Apoptosis in pluripotent cells | Confirms apoptosis is induced specifically in Nanog-positive cells [1] |
Here are solutions to some common experimental challenges when working with PluriSin#1.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Incomplete elimination of undifferentiated cells | Treatment duration too short; Concentration too low; Cells too dense | Extend treatment to 4 days [1]; Confirm 20 µM concentration [1]; Ensure cultures are not over-confluent. |
| Differentiated cells also show reduced viability | Excessive treatment duration; Non-optimized dose for specific differentiated cell type | Titrate the compound (e.g., test 10-30 µM); Shorten treatment time; Confirm the identity and purity of your differentiated cell population. |
| High background differentiation in hPSC cultures pre-treatment | Suboptimal culture conditions | Remove differentiated areas prior to passaging [6]; Avoid leaving cultures outside incubator >15 min [6]; Ensure even cell aggregate size during passaging [6]. |
| Low signal or high background in TUNEL Apoptosis Assay | Inadequate fixation/permeabilization; Copper chelators in buffers | Ensure cells are adequately fixed and permeabilized [7]; Do not include EDTA, EGTA, or citrate in any buffer prior to the click reaction (for Click-iT TUNEL kits) [7]. |
| Poor cell attachment after plating post-treatment | Over-exposure to passaging reagents; Over-dissociation of cells | Work quickly after cells are treated with passaging reagents [6]; Reduce incubation time with passaging reagents [6]; Do not excessively pipette to break up aggregates [6]. |
For a typical experiment aimed at preventing teratoma formation, follow this general workflow. Always optimize conditions for your specific cell line.
Key Considerations for the Workflow:
The table below summarizes the key parameters for using PluriSin#1 effectively in a research setting.
| Parameter | Specification / Recommended Use | Key Context & Observations |
|---|---|---|
| Primary Mechanism of Action | Inhibition of stearoyl-coA desaturase (SCD1), a key enzyme in oleic acid biosynthesis [1] [2]. | Pluripotent stem cells are uniquely dependent on this pathway. Inhibition leads to ER stress and apoptosis [2]. |
| Effective Concentration | 20 µM is a standard and effective concentration used in multiple experiments [1]. | -- |
| Treatment Duration | Short-term: 24 hours for inducing apoptosis. Extended: 4 days to fully eliminate residual cells [1]. | A single-day treatment can be sufficient to prevent tumor formation in transplantation models [1]. | | Key Readout / Marker | Downregulation of Nanog (mRNA and protein), a core pluripotency and tumorigenicity marker [1]. | A ~16-fold decrease in Nanog mRNA was observed after treatment [1]. | | Primary Application | Selective elimination of undifferentiated human pluripotent stem cells (hPSCs) from mixed cultures of differentiated derivates [1] [2]. | Progenitor and differentiated cells, including iPS-derived cardiomyocytes, are largely spared [1]. | | In Vivo Outcome | Prevents teratoma formation from tumorigenic undifferentiated cells after transplantation [1] [2]. | |
PluriSin#1 is one of several metabolic approaches to enhance safety. The table compares it with another small molecule method.
| Feature | PluriSin#1 (SCD1 Inhibitor) | STF-31 (NAMPT Inhibitor) |
|---|---|---|
| Molecular Target | Stearoyl-coA desaturase (SCD1) [1] [2] | Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway [3]. |
| Mechanism in hPSCs | Depletes oleate, inducing ER stress and apoptosis [2]. | Depletes NAD+, disrupting energy metabolism [3]. |
| Reported Specificity | Selectively eliminates undifferentiated hPSCs while sparing a wide array of differentiated progeny [1] [2]. | Effective across broad culture conditions with reported low cytotoxicity to hPSC-derived cells like cardiomyocytes and neuronal progenitors [3]. |
| Key Experimental Evidence | Prevents tumor formation after cell transplant in a mouse myocardial infarction model [1]. | Effective in a pulsed treatment strategy (24-hr exposure) to remove hPSCs [3]. |
Based on the methodology from the search results, here is a detailed protocol for using PluriSin#1 on iPS-derived cells in vitro.
Objective: To selectively eliminate residual, undifferentiated iPS cells from a culture of iPS-derived cardiomyocytes (iPS-CMs) to enhance safety for downstream applications.
Materials:
Workflow: The following diagram outlines the key steps of the protocol.
Detailed Steps:
Q1: The treatment is also killing my differentiated cells. What could be wrong?
Q2: How can I be sure that all undifferentiated cells have been eliminated?
Q3: What is the molecular pathway activated by PluriSin#1? The diagram below illustrates the mechanism by which PluriSin#1 selectively targets pluripotent stem cells.
The table below summarizes the core characteristics and research applications of PluriSIn #1 and other commonly used SCD1 inhibitors based on current literature.
| Inhibitor Name | Key Characteristics & Selectivity | Primary Research Applications | Key Experimental Findings |
|---|
| PluriSIn #1 (NSC 14613) | • Discovered via high-throughput screen as pluripotent cell-specific inhibitor (PluriSIn)[
For a deeper understanding, here are the methodologies and significant findings from pivotal studies.
This is the primary and best-documented application of PluriSIn #1.
SCD1 inhibition shows promise in selectively targeting CSCs across different cancer types.
SCD1 activity is critically timed for the differentiation of pluripotent stem cells.
The following diagram illustrates the core mechanism by which SCD1 inhibitors like PluriSIn #1 selectively target stem cells.
PluriSIn#1 is a small-molecule inhibitor that targets the enzyme stearoyl-CoA desaturase 1 (SCD1). Its core function is to selectively induce apoptosis in undifferentiated pluripotent stem cells (PSCs), thereby reducing the risk of teratoma formation in cell-based therapies [1] [2].
The table below summarizes its performance based on key studies:
| Efficacy Metric | Experimental Data | Experimental Context |
|---|---|---|
| Effective Concentration | 15-20 µM [1] [2] | Treatment of human induced pluripotent stem cell derivates (iPSD) and embryonic stem cells (ESCs) in vitro. |
| Treatment Duration | 1 to 4 days [1] | A 1-day treatment induced apoptosis; a 4-day treatment eliminated nearly all Nanog-positive cells. |
| Reduction in Pluripotency Marker | ~16-fold decrease in Nanog mRNA [1] | Measured by real-time RT-PCR in iPSD after PluriSIn#1 treatment. |
| Efficacy in Tumor Prevention | 100% prevention (0/6 mice) vs. 100% tumor formation (6/6 mice) in controls [1] | In a mouse myocardial infarction model injected with iPSD. |
| Impact on Differentiated Cells | No increased apoptosis in iPS-derived cardiomyocytes; no change in cardiac markers (cTnI, α-MHC, MLC-2v) [1] | Comparison between treated undifferentiated iPSD and differentiated cardiomyocytes. |
To ensure the reproducibility of the data summarized above, here are the methodologies from the key studies.
This protocol is used to assess the selective elimination of undifferentiated cells from a culture.
This protocol evaluates the ability of PluriSIn#1 pre-treatment to prevent tumors in vivo.
A significant consideration for clinical application is that some cells can develop resistance. A genome-wide screen identified that hyperactivation of the RAS signaling pathway can confer resistance to PluriSIn#1 [2]. The diagram below illustrates how SCD1 inhibition affects cells and how RAS activation bypasses this effect.
Diagram: PluriSIn#1 Mechanism and RAS-Mediated Resistance. SCD1 inhibition depletes oleic acid, causing ER stress and apoptosis. RAS pathway activation bypasses this stress, leading to resistance [2].
| Aspect of Validation | Experimental Model / Cell Type | Treatment Conditions | Key Findings & Quantitative Data | Reference |
|---|
| Induction of Apoptosis | Nanog-positive iPS derivates (iPSD) | 20 µM for 1 day | • Significantly induced apoptosis in Nanog-positive cells. • No apoptosis in Nanog-positive cells with DMSO control. | [1] | | Elimination of Pluripotent Cells | Cultured iPSD | 20 µM for 4 days | • Nearly all spheroids disappeared. • ~16-fold decrease in Nanog mRNA. • Greatly reduced Nanog protein level. | [1] | | Prevention of Teratoma Formation | iPSD transplanted into mouse myocardium | Pre-treatment of cells before injection | • DMSO-treated iPSD: Tumors in 6/6 mice. • PluriSin#1-treated iPSD: Tumors in 0/6 mice. | [1] | | Effect on Differentiated Cells | iPS-derived cardiomyocytes (CM) | 20 µM for 4 days | • No increase in CM apoptosis. • No change in cardiac markers (cTnI, α-MHC, MLC-2v). • Treated cells successfully engrafted in infarcted myocardium. | [1] | | Comparison to Other PluriSIns | Human PSCs vs. progenitor/differentiated cells | N/A (Screening study) | • Identified as the most selective compound from a screen of >52,000 molecules. • Selectively eliminated hPSCs while sparing a large array of other cells. | [2] |
For researchers looking to replicate or understand these validation studies, here is a breakdown of the key methodologies cited.
Cell Culture and Differentiation: The iPS cells used in the primary study were generated by reprogramming cardiac fibroblasts (CF) using lentiviral vectors for OCT4, SOX2, KLF4, and c-MYC [1]. Cardiomyocyte differentiation was achieved via an embryoid body (EB) formation protocol: suspension culture for 4 days with BMP4 treatment, followed by 14 days of adhesive culture [1]. This protocol achieved about 70% differentiation efficiency, marked by cardiac troponin I (cTnI) expression.
Treatment and Specificity Assessment: Cells were treated with 20 µM PluriSin#1 (or DMSO as a vehicle control) for specified durations [1]. Specificity was assessed through multiple methods:
Mechanism of Action Analysis: The selective cytotoxicity of PluriSin#1 is attributed to its inhibition of stearoyl-CoA desaturase (SCD1). In pluripotent stem cells, this inhibition disrupts oleate biosynthesis, leading to endoplasmic reticulum (ER) stress, attenuation of protein synthesis, and ultimately apoptosis [2] [3]. This metabolic pathway is uniquely critical for the survival of pluripotent cells, which explains the compound's specificity [2].
The diagram below illustrates this mechanism and the typical experimental workflow for validating PluriSin#1's effects.
PluriSIn 1 is a small molecule discovered in a high-throughput screen of over 52,000 compounds. Its primary value lies in its ability to selectively eliminate undifferentiated human pluripotent stem cells (hPSCs), thereby reducing the tumorigenic risk these cells pose in therapeutic applications [1].
The tables below summarize its core characteristics and the experimental evidence supporting its use.
Table 1: Core Characteristics of PluriSIn 1
| Feature | Description |
|---|---|
| Primary Target | Stearoyl-CoA desaturase (SCD1), the key enzyme in oleic acid biosynthesis [1] [2]. |
| Primary Mechanism | Inhibition of SCD1 induces endoplasmic reticulum (ER) stress, attenuates protein synthesis, and triggers apoptosis specifically in pluripotent stem cells [1]. |
| Key Effect | Selective elimination of undifferentiated human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) [1] [2]. |
| Therapeutic Rationale | Prevents teratoma formation from residual undifferentiated cells in stem cell-derived therapeutic products [1] [2] [3]. |
Table 2: Summary of Experimental Evidence
| Experimental Context | Key Findings | Citation |
|---|---|---|
| Human Pluripotent Stem Cells | Induces ER stress and apoptosis in hPSCs; spares a large array of differentiated and progenitor cells. | [1] |
| iPS-derived Cardiomyocytes | Treatment at 20 µM for 1 day induced apoptosis of Nanog-positive cells; 4-day treatment eliminated them without harming cardiomyocytes. | [2] |
| In Vivo Tumor Prevention | Pretreatment of iPS derivates with PluriSIn 1 prevented tumor formation upon injection into mouse myocardium, whereas untreated cells formed tumors. | [2] |
| Inherent Pluripotency Trait | Cytotoxic to mouse blastocysts, indicating a fundamental dependence on oleate biosynthesis in the pluripotent state. | [1] |
The experimental data for PluriSIn 1 is based on well-established cell culture and in vivo methodologies. Here are the key protocols as described in the research:
This protocol is used to purge undifferentiated cells from a differentiated cell population, such as iPS-derived cardiomyocytes [2].
This protocol validates the safety of cell populations intended for transplantation [2].
For scientists considering the use of PluriSIn 1, here are the key strengths and considerations based on current literature:
The following diagram illustrates the mechanism of action of PluriSIn 1 and the logical flow of the experimental protocols it supports.
The search results confirm PluriSIn 1's scientific validity but lack information for a direct product comparison. To build a comprehensive competitive analysis guide, you could:
Here is a summary of what is known about PluriSIn 1 and the current limitations for a detailed comparison guide.
| Aspect | Available Information | Gaps for Your Guide |
|---|---|---|
| General Role | A small molecule strategy to eliminate residual undifferentiated hPSCs from differentiated cell populations, reducing tumorigenic risk [1]. | Specific quantitative data on its performance (efficacy, toxicity) against other methods is not available in the search results. |
| Mechanism of Action | Inhibits stearoyl-CoA desaturase (SCD1), a key enzyme in the oleic acid biosynthesis pathway [2]. | Detailed, step-by-step experimental protocols for its use in validation studies are not provided. |
| Biological Context | SCD1 is essential for maintaining Endoplasmic Reticulum (ER) homeostasis in certain stem cells; its inhibition can promote cell death in pluripotent stem cells [3]. | Head-to-head experimental data comparing it to other small molecules, biophysical, or gene-editing approaches is missing. |
| Product Access | Marketed as a research product for in vitro use only [2]. | N/A |
To help conceptualize the validation process, the following diagram outlines a potential high-level workflow for evaluating a product like PluriSIn 1. This is a generalized model based on the stated goals of such research [1].
PluriSIn 1 is a small-molecule inhibitor identified for its ability to selectively eliminate human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) [1]. Its discovery was a result of a high-throughput screen of over 52,000 compounds [1].
The following diagram illustrates the mechanism through which PluriSIn 1 selectively targets pluripotent stem cells.
The experimental data for PluriSIn 1 primarily demonstrates its efficacy in preventing tumor formation from residual undifferentiated cells. The table below summarizes key experimental findings from the research.
| Experimental Model | Treatment Dose & Duration | Key Findings & Quantitative Results |
|---|
| In vitro (iPSC-derived cultures) [2] | 20 µM for 1-4 days | • ~16-fold downregulation of Nanog mRNA. • Induced apoptosis in Nanog-positive cells (TUNEL assay). • Eliminated nearly all pluripotent cell spheroids after 4 days. | | In vivo (Mouse MI Model) [2] | Pre-treatment of cells in vitro before injection | • DMSO-treated cells: Tumors formed in 6/6 mice. • PluriSIn 1-treated cells: Tumors formed in 0/6 mice. | | In vivo (Teratoma Prevention) [1] | Pre-treatment of cells in vitro before injection | • Confirmed prevention of teratoma formation from tumorigenic undifferentiated cells. |
A typical experimental workflow to assess the efficacy of PluriSIn 1 in a cell differentiation and transplantation context is outlined below.
The challenge of eliminating residual tumorigenic cells from hPSC-derived products is significant, and several strategies have been explored [3]. The table below compares PluriSIn 1 to other common approaches.
| Strategy | Principle | Pros & Cons |
|---|---|---|
| PluriSIn 1 (Small Molecule) | Targets SCD1-dependent lipid metabolism in hPSCs. | Pros: Non-genetic; can be applied as a simple pre-transplantation treatment; effective against multiple hPSC types.Cons: Requires optimization of dose and timing to avoid any potential off-target effects on differentiated cells. |
| Antibody-Based Cytotoxicity [3] | Utilizes antibodies targeting hPSC-specific surface markers (e.g., SSEA-3/4, TRA-1-60) to induce cell death. | Pros: High specificity.Cons: Efficacy depends on marker expression; may require combination of multiple antibodies. |
| Genetic Modification [3] | Introduction of "suicide genes" or safety switches into hPSCs that can be activated post-transplantation. | Pros: Offers a fail-safe mechanism even after engraftment.Cons: Involves genetic alteration of the cell product, raising regulatory and safety concerns. |
When working with PluriSIn 1, here are some key considerations based on the current literature:
The table below consolidates key information from supplier websites and scientific literature:
| Attribute | Details |
|---|---|
| Chemical Name | N'-phenylpyridine-4-carbohydrazide [1] |
| Synonyms | NSC 14613 [2] [1] |
| CAS Number | 91396-88-2 [2] [1] |
| Molecular Formula | C₁₂H₁₁N₃O [2] [1] |
| Molecular Weight | 213.24 g/mol [2] [1] |
| Purity (from one supplier) | 99.84% [2] |
| Storage | Desiccate at -20°C [1] |
| Reported Solubility | ≥ 100 mg/mL in DMSO (468.96 mM) [1] |
The following methodology is adapted from a 2014 study that investigated PluriSIn#1 for eliminating tumorigenic stem cells, providing a reference for its application [3].
The diagram below, generated using Graphviz, illustrates the mechanism by which PluriSIn#1 selectively eliminates pluripotent stem cells.
PluriSIn 1 is a small molecule inhibitor identified for its selective cytotoxicity against human pluripotent stem cells (hPSCs). Its primary target is stearoyl-CoA desaturase-1 (SCD1), a key enzyme in lipid metabolism responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), with oleic acid being its main product [1] [2]. This unique mechanism highlights a critical dependency of hPSCs on specific lipid metabolites for survival.
The strategic value of targeting SCD1 is twofold:
The table below summarizes the efficacy of PluriSIn 1 across different experimental models.
| Experimental Model | Concentration Used | Key Functional Outcomes | Observed Effects |
|---|
| Human Pluripotent Stem Cells (hPSCs) [1] | 20 μM | • Selective cell death • Inhibition of teratoma formation | • ~65% reduction in SCD1 activity • ~30% reduction in protein synthesis • Activation of apoptosis and ER stress | | Hepatocellular Carcinoma (HCC) Cancer Stem Cells [4] | 20 μM | • Inhibition of sphere formation • Reduced stemness marker expression | • Downregulation of CSC markers (e.g., CD133, EpCAM) • Reduction in nuclear β-Catenin accumulation | | Mouse Pluripotent Stem Cells (mPSCs) & Embryos [1] | 20 μM | Inhibition of development and teratoma formation | Cytotoxicity and impaired growth |
The functional role of SCD1 extends beyond hPSCs and is critical in other stem-like populations.
Here are detailed methodologies for key assays used to validate PluriSIn 1's effects.
This protocol measures the direct enzymatic inhibition of SCD1 by PluriSIn 1.
This assay evaluates the effect on self-renewal and stemness in cancer cells.
The following diagrams, created with Graphviz, illustrate the experimental workflow for validating PluriSIn 1 and its mechanism of action.
The table below summarizes the fundamental characteristics of each technology.
| Feature | PluriSIn #1 | Mechanical Stem Cell Removal |
|---|---|---|
| Primary Purpose | Selective elimination of undifferentiated pluripotent stem cells [1] | Harvesting intact cell sheets or layers for tissue engineering [2] |
| Mechanism of Action | Inhibition of stearoyl-CoA desaturase (SCD1), inducing ER stress and apoptosis in pluripotent cells [1] | Physical detachment (e.g., using scrapers, pipette tips) from the culture surface [2] |
| Key Application | Risk mitigation in cell therapy by removing tumorigenic cells [1] | Creating scaffold-free tissue constructs for regenerative medicine [2] |
| Cellular Outcome | Cell death in a specific, targeted population | Preservation of cell viability, cell-cell junctions, and extracellular matrix [2] |
PluriSIn #1 is not a harvesting tool but a safety strategy. It addresses a major hurdle in pluripotent stem cell therapy: the risk of tumors from residual undifferentiated cells [3] [1].
The following diagram illustrates this selective elimination pathway:
Mechanical harvesting is a straightforward physical method to detach and collect cells, prized for its simplicity and cost-effectiveness [2].
The diagram below outlines this harvesting process:
The core finding from the search is that application of PluriSIn #1 prevented teratoma formation from tumorigenic undifferentiated cells [1]. The table below summarizes the key characteristics of PluriSIn 1 based on a high-throughput screen study.
| Aspect | Description |
|---|---|
| Discovery | Identified in a high-throughput screen of over 52,000 small molecules [1]. |
| Target | Inhibitor of stearoyl-coA desaturase (SCD1), the key enzyme in oleic acid biosynthesis [1]. |
| Mechanism of Action | Induces ER stress, protein synthesis attenuation, and apoptosis in hPSCs [1]. |
| Selectivity | Selectively eliminates hPSCs while sparing a large array of progenitor and differentiated cells [1]. |
| Functional Outcome | Prevents teratoma formation from tumorigenic undifferentiated hPSCs [1]. |
To contextualize how PluriSIn 1's efficacy was validated, the following diagram outlines a standardized and sensitive protocol for the teratoma formation assay, which serves as the benchmark for testing [2] [3].
The standard assay is considered the "gold standard" for providing functional evidence of pluripotency and assessing tumorigenic risk in regenerative medicine [2] [4] [3]. Key methodological details for a sensitive assay include:
When considering the teratoma assay for validation, it's important to note its challenges and the ongoing scientific discussion.
The table below summarizes the key characteristics and experimental data for two PluriSIn compounds, highlighting their different mechanisms for eliminating tumorigenic pluripotent stem cells.
| Feature | PluriSIn#1 (SCD1 Inhibitor) | PluriSIn#2 (TOP2A Transcription Repressor) |
|---|---|---|
| Molecular Target | Stearoyl-CoA Desaturase (SCD1), a key enzyme in oleic acid biosynthesis [1] [2] | Topoisomerase II Alpha (TOP2A); represses its transcription [3] |
| Primary Mechanism of Action | Inhibits oleate production, inducing ER stress, reactive oxygen species (ROS), and apoptosis in hPSCs [1] [2] | Reduces TOP2A protein levels, leading to cell death in hPSCs dependent on TOP2A for survival [3] |
| Evidence of Selectivity | Eliminates Nanog-positive cells; spares differentiated cardiomyocytes (no increased apoptosis at 20 µM) [1] | Selective cytotoxicity to hPSCs; spares various differentiated cell types derived from them [3] |
| In Vivo Efficacy | Prevents tumor formation in mouse myocardial infarction model after cell transplantation [1] | Prevents teratoma formation from tumorigenic undifferentiated cells [3] |
| Key Experimental Findings | - 20 µM treatment for 1 day induces apoptosis of Nanog+ cells [1]
To ensure the reproducibility of the data presented in the comparison table, here are the detailed methodologies for the key experiments cited.
This protocol is used to demonstrate the selective elimination of undifferentiated cells.
This protocol tests the ultimate safety outcome of preventing tumors in a therapeutic context.
The following diagrams illustrate the distinct mechanisms by which PluriSIn#1 and PluriSIn#2 selectively target human pluripotent stem cells (hPSCs).
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